molecular formula C8H4F2O4 B139103 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid CAS No. 126120-85-2

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Numéro de catalogue: B139103
Numéro CAS: 126120-85-2
Poids moléculaire: 202.11 g/mol
Clé InChI: ZGAQVJDFFVTWJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H4F2O4 and its molecular weight is 202.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-8(10)13-5-3-1-2-4(7(11)12)6(5)14-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQVJDFFVTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378870
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-85-2
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated organic compound incorporating a benzodioxole core. This unique structural motif, featuring a difluorinated carbon within the dioxole ring and a carboxylic acid group on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of the difluoromethylenedioxy group can significantly influence the physicochemical properties of molecules, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available technical data for this compound.

Core Properties

The following tables summarize the key physical and chemical properties of this compound.

Chemical Identification
IdentifierValue
CAS Number 126120-85-2
IUPAC Name This compound
Molecular Formula C₈H₄F₂O₄
Molecular Weight 202.11 g/mol [2]
InChI Key ZGAQVJDFFVTWJK-UHFFFAOYSA-N[3]
SMILES String OC(=O)c1cccc2OC(F)(F)Oc12
Synonyms 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid, 2,2-Difluorobenzo[1]dioxole-4-carboxylic acid[2]
Physicochemical Properties
PropertyValueSource
Appearance White to pale cream crystals or powder[3]
Melting Point 200-204 °C
Purity (Assay) ≥96.0% (Silylated GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration)[3]

Synthesis

A patented process for the preparation of the parent compound, 2,2-difluoro-1,3-benzodioxole, involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride.[4] This suggests a possible synthetic pathway starting from a catechol derivative, followed by difluorocyclization and subsequent introduction of the carboxylic acid functionality at the 4-position of the benzene ring.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis, based on common organic chemistry principles.

G Hypothetical Synthetic Workflow Catechol Catechol (or derivative) Dichlorobenzodioxole 2,2-Dichloro-1,3-benzodioxole Catechol->Dichlorobenzodioxole Cyclization Step1_reagents Phosgene or analogue Difluorobenzodioxole 2,2-Difluoro-1,3-benzodioxole Dichlorobenzodioxole->Difluorobenzodioxole Fluorination Step2_reagents Fluorinating agent (e.g., KF) Final_Product 2,2-Difluoro-1,3- benzodioxole-4-carboxylic acid Difluorobenzodioxole->Final_Product Carboxylation Step3_reagents Carboxylation agent (e.g., n-BuLi, CO₂)

Caption: A potential, non-validated synthetic route to the target compound.

Pharmacological and Biological Properties

Currently, there is a notable lack of published research specifically detailing the pharmacological properties, biological activity, or mechanism of action of this compound. While the 2,2-difluoro-1,3-benzodioxole scaffold is a component of some biologically active molecules, the specific effects of the 4-carboxylic acid derivative remain uncharacterized in the available scientific literature.

It is known that this compound is an environmental transformation product of the fungicide Fludioxonil, which may warrant further toxicological investigation.[5]

The broader class of benzodioxole derivatives has been explored for various therapeutic applications, including as auxin receptor agonists for promoting root growth.[6] However, no such studies have been reported for the title compound.

Due to the absence of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively described in publicly accessible literature. Standard analytical techniques for a compound of this nature would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Titration: An aqueous acid-base titration method is mentioned for assay determination.[3]

The following diagram represents a general workflow for the quality control analysis of a synthesized batch of the compound.

G General Analytical Workflow cluster_purity cluster_structure cluster_quantification Sample Synthesized Sample Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure Quantification Quantification Sample->Quantification HPLC HPLC Purity->HPLC GC GC (silylated) Purity->GC NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Titration Acid-Base Titration Quantification->Titration Report Certificate of Analysis HPLC->Report GC->Report NMR->Report MS->Report IR->Report Titration->Report

Caption: A typical workflow for the analytical characterization of the compound.

Conclusion

This compound is a compound with potential for application in chemical synthesis due to its unique structural features. However, a significant gap exists in the scientific literature regarding its biological activity, pharmacological properties, and detailed, validated experimental protocols for its synthesis and analysis. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.

References

Elucidation of the Chemical Structure of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic data, experimental protocols for its synthesis, and its relationship to relevant biological pathways.

Chemical Identity and Physical Properties

This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 126120-85-2[1][2]
Molecular Formula C₈H₄F₂O₄[2]
Molecular Weight 202.11 g/mol [2]
Melting Point 200-204 °C[3]
Appearance White to pale cream crystals or powder[1]
InChI Key ZGAQVJDFFVTWJK-UHFFFAOYSA-N[1][3]
SMILES OC(=O)C1=CC=CC2=C1OC(F)(F)O2[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound pentafluorophenyl ester

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.83Doublet (d)8.1Aromatic Proton
7.39Doublet (d)8.4Aromatic Proton
7.26Triplet (t)8.4Aromatic Proton
Solvent: CDCl₃, Frequency: 300 MHz

The aromatic protons of the free carboxylic acid are expected to show a similar splitting pattern in the aromatic region (7.0-8.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, typically downfield (>10 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition of the molecule. The fragmentation pattern provides further structural evidence.

Table 2: High-Resolution Mass Spectrometry Data (LC-ESI-QFT, Negative Ion Mode)

m/zAssignment
201.0005[M-H]⁻
157.0105[M-H-CO₂]⁻
113.0209Fragment
91.019Fragment
Data from PubChem CID 2774067

The primary fragmentation pathway involves the loss of the carboxyl group (CO₂), a characteristic fragmentation for carboxylic acids.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the ortho-lithiation of 2,2-difluoro-1,3-benzodioxole followed by carboxylation with carbon dioxide (dry ice).

Reaction:

Detailed Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sec-butyllithium in cyclohexane via the dropping funnel while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 2 hours to ensure complete lithiation.

  • In a separate flask, crush an excess of dry ice.

  • Slowly transfer the reaction mixture onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield this compound.

Visualization of Methodologies and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2,2-Difluoro-1,3-benzodioxole in THF B sec-Butyllithium Addition (-78°C) A->B C Lithiated Intermediate B->C D Quenching with Dry Ice (CO2) C->D E This compound (Crude) D->E F Acidic Work-up E->F Proceed to Work-up G Solvent Extraction F->G H Drying & Concentration G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation Logic

The logical process for elucidating the structure of the compound is depicted below.

G Structure Elucidation Logic cluster_data Spectroscopic Data cluster_interpretation Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_int Proton Environment & Connectivity NMR->NMR_int MS Mass Spectrometry (HRMS) MS_int Molecular Formula & Fragmentation MS->MS_int IR IR Spectroscopy IR_int Functional Groups (C=O, O-H, C-F) IR->IR_int Structure Proposed Structure: This compound NMR_int->Structure MS_int->Structure IR_int->Structure

Caption: Logic flow for structure determination.

Biological Context: Relevance to Fludioxonil and the HOG Pathway

This compound is a known metabolite of Fludioxonil, a widely used phenylpyrrole fungicide. The mechanism of action of Fludioxonil involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[4][5] This pathway is crucial for fungi to adapt to osmotic stress. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an accumulation of glycerol inside the fungal cells, which ultimately causes them to burst.

The diagram below illustrates the proposed signaling pathway affected by Fludioxonil.

G Fludioxonil's Effect on the Fungal HOG Pathway Fludioxonil Fludioxonil HHK Hybrid Histidine Kinase (Sensor Protein) Fludioxonil->HHK Hyperactivates HOG_Pathway HOG Pathway (MAP Kinase Cascade) HHK->HOG_Pathway Activates Glycerol Glycerol Synthesis HOG_Pathway->Glycerol Upregulates Cell_Lysis Cell Lysis Glycerol->Cell_Lysis Leads to

Caption: Proposed mechanism of action of Fludioxonil.

References

In-Depth Technical Guide: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (CAS 126120-85-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 126120-85-2, chemically identified as 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This molecule is a notable metabolite of the widely used fungicide Fludioxonil. An understanding of its fundamental chemical and physical characteristics is crucial for research and development in agrochemicals, environmental science, and toxicology. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its relevant biological context.

Chemical Identity

IdentifierValue
CAS Number 126120-85-2
IUPAC Name This compound
Synonyms CGA 192155, 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid
Molecular Formula C₈H₄F₂O₄[1]
Molecular Weight 202.11 g/mol [2]
InChI Key ZGAQVJDFFVTWJK-UHFFFAOYSA-N[1][3]
SMILES OC(=O)c1cccc2OC(F)(F)Oc12[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in biological and environmental systems.

PropertyValueSource(s)
Appearance White to off-white solid/powder
Melting Point 200 - 205 °C[1][4][5]
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 3.49 ± 0.40 (Predicted)[6][7]
LogP (Octanol-Water Partition Coefficient) 2.065

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid is the capillary tube method, often performed using a Mel-Temp apparatus or a Thiele tube.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of about 3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.[9]

  • Observation: The temperature at which the substance first begins to liquefy is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

A general procedure for assessing the solubility of an organic compound in various solvents can be performed as follows.

Methodology:

  • Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent like methanol or DMSO) is added in portions.

  • Mixing: The test tube is vigorously agitated after each addition.

  • Observation: The compound is classified as soluble if it completely dissolves. Given its carboxylic acid functional group, it is expected to be more soluble in alkaline solutions (like 5% NaOH and 5% NaHCO₃) than in water or acidic solutions, due to the formation of a more polar carboxylate salt.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa of an acidic or basic compound.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of the carboxylic acid.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For a carboxylic acid, this is the point where half of the acid has been neutralized to its conjugate base.

Biological Context and Signaling Pathway

This compound (CGA 192155) is an environmental transformation product and a key metabolite of the phenylpyrrole fungicide Fludioxonil.[10] Fludioxonil's mode of action involves the disruption of a crucial signaling pathway in fungi, the High Osmolarity Glycerol (HOG) pathway, which is a type of Mitogen-Activated Protein (MAP) kinase cascade. This pathway is essential for fungi to adapt to osmotic stress. Fludioxonil is believed to hyperactivate this pathway, leading to an accumulation of glycerol and ultimately cell death.[11]

While this compound is a metabolite and not the primary active molecule targeting the signaling pathway, its formation is a key step in the biotransformation of Fludioxonil. The following diagram illustrates the metabolic relationship and the subsequent action of the parent compound on the fungal signaling pathway.

G Metabolism of Fludioxonil and a Simplified Representation of its Mode of Action cluster_metabolism Metabolism cluster_signaling Fungal HOG Signaling Pathway Fludioxonil Fludioxonil Metabolite (CAS 126120-85-2) This compound Fludioxonil->Metabolite (CAS 126120-85-2) Biotransformation Fludioxonil_action Fludioxonil HHK Hybrid Histidine Kinase (HHK) Fludioxonil_action->HHK Hyperactivates MAPK_cascade MAP Kinase Cascade (HOG Pathway) HHK->MAPK_cascade Glycerol Glycerol Synthesis MAPK_cascade->Glycerol Upregulates Cell_Death Fungal Cell Death Glycerol->Cell_Death Leads to

Caption: Metabolism of Fludioxonil and its impact on the fungal HOG pathway.

The following workflow illustrates the general process for identifying an unknown organic compound, such as this compound, based on its physicochemical properties.

G Experimental Workflow for Compound Characterization Start Unknown Sample Physical_Properties Determine Physical Properties (Appearance, Melting Point) Start->Physical_Properties Solubility_Tests Perform Solubility Tests (Water, Acid, Base) Physical_Properties->Solubility_Tests Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Solubility_Tests->Spectroscopy pKa_Determination pKa Determination (if acidic/basic) Solubility_Tests->pKa_Determination Data_Analysis Analyze and Compare Data with Literature Spectroscopy->Data_Analysis pKa_Determination->Data_Analysis Identification Compound Identified Data_Analysis->Identification

Caption: General workflow for the characterization of an organic compound.

Conclusion

This compound (CAS 126120-85-2) is a well-characterized organic molecule with defined physicochemical properties. Its identity as a metabolite of the fungicide Fludioxonil places it in a significant context for environmental and toxicological studies. The data and protocols presented in this guide offer a solid foundation for professionals engaged in research and development involving this compound and its parent fungicide. The provided visualizations aim to clarify its biological relevance and the experimental approaches to its characterization.

References

In-Depth Technical Guide: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in organic synthesis with significant potential in the pharmaceutical and fine chemical industries.[1][2] This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis, purification, and analysis, and explores the potential biological activities of the broader benzodioxole class of compounds.

Core Compound Properties

This compound is a solid, appearing as a white to pale cream powder or crystals.[3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 202.11 g/mol [4]
Molecular Formula C₈H₄F₂O₄[4]
Melting Point 200-208 °C[3]
CAS Number 126120-85-2[4]
MDL Number MFCD01631473[4]

Experimental Protocols

Synthesis: A Proposed Route

The synthesis of this compound can be envisioned as a two-step process starting from 2,3-dihydroxybenzoic acid. The first step would involve the formation of the 2,2-difluoro-1,3-benzodioxole ring, followed by the introduction of the carboxylic acid functionality. A more direct, though less detailed, approach would be the carboxylation of a pre-formed 2,2-difluoro-1,3-benzodioxole.

A potential, more direct synthesis could involve the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride to yield 2,2-difluoro-1,3-benzodioxole, which could then be carboxylated.[5]

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This step is based on the process described in US Patent 5,432,290 A for the synthesis of the parent compound.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, charge anhydrous potassium fluoride (KF) and a suitable solvent like sulfolane.

  • Addition of Reactant: Add 2,2-dichloro-1,3-benzodioxole to the flask.

  • Reaction Conditions: Heat the mixture to approximately 140-160 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture and add water to dissolve the inorganic salts. The organic phase, containing 2,2-difluoro-1,3-benzodioxole, can be separated.

  • Purification: The crude product can be purified by distillation.[5]

Step 2: Carboxylation of 2,2-Difluoro-1,3-benzodioxole

This step would involve the introduction of a carboxylic acid group onto the aromatic ring. A common method for this transformation is Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

  • Directed Ortho-Metalation: Dissolve 2,2-difluoro-1,3-benzodioxole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong organolithium base such as n-butyllithium dropwise. The lithium will direct to the position ortho to the dioxole oxygen.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Purification: Recrystallization

A general method for the purification of solid carboxylic acids is recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carboxylic acid carbon (typically in the range of 165-185 ppm), and the carbon of the difluoromethylenedioxy group.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method can be developed for purity assessment. A C18 column is commonly used for the separation of carboxylic acids.[7]

    • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.[8] The composition can be optimized in an isocratic or gradient elution mode.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be appropriate due to the aromatic nature of the compound.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of a carboxylic acid will typically show a molecular ion peak.

    • Fragmentation: Common fragmentation patterns for carboxylic acids in mass spectrometry include the loss of water (H₂O) and the loss of the carboxyl group (COOH).[9] The acylium ion (R-CO⁺) resulting from the cleavage of the C-C bond adjacent to the carbonyl group is often a prominent peak.[10]

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzodioxole derivatives has been shown to exhibit a range of biological effects, including anti-inflammatory and anti-cancer activities.[11][12]

Anti-Inflammatory Activity

Some benzodioxole derivatives have demonstrated anti-inflammatory properties.[11][12] A plausible mechanism for this activity could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzodioxole 2,2-Difluoro-1,3-benzodioxole -4-carboxylic acid (Potential Inhibitor) Benzodioxole->COX_Enzymes

Caption: Potential anti-inflammatory mechanism of benzodioxole derivatives.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, which can be synthesized from carboxylic acids, have shown anti-proliferative effects against various cancer cell lines.[13] The mechanism of action can be diverse, including the inhibition of crucial enzymes or growth factors involved in cancer progression.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Benzodioxole_Derivative Benzodioxole-based Anticancer Agent Benzodioxole_Derivative->Signaling_Cascade

Caption: Putative anticancer signaling pathway inhibited by benzodioxole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 2,2-difluoro-1,3-benzodioxole) Reaction Carboxylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR HPLC HPLC Analysis Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS Characterization Structural Confirmation & Purity Assessment

Caption: Proposed experimental workflow for this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols that are standard for the analysis of solid, fluorinated aromatic carboxylic acids. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 126120-85-2[1][2]
Molecular Formula C₈H₄F₂O₄[1][2]
Molecular Weight 202.11 g/mol [1][2]
Physical Form Powder
Melting Point 200-204 °C

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally derived and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1H-COOH
~7.8Doublet1HAr-H
~7.6Triplet1HAr-H
~7.4Doublet1HAr-H
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~148Ar-C-O
~145Ar-C-O
~131Ar-C-H
~125Ar-C (quaternary)
~122 (triplet, J ≈ 290 Hz)O-CF₂-O
~118Ar-C-H
~112Ar-C-H
Table 3: Predicted ¹⁹F NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityAssignment
~ -50Singlet-CF₂-
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
202High[M]⁺ (Molecular Ion)
185Moderate[M - OH]⁺
157High[M - COOH]⁺
137Moderate[M - COOH - F]⁺
Table 5: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
1710-1680StrongC=O stretch (Carboxylic Acid)
1320-1210MediumC-O stretch (Carboxylic Acid)
1250-1000StrongC-F stretch
~1475, ~1585Medium-WeakAromatic C=C stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton, carbon, and fluorine environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹⁹F NMR, a broadband or fluorine-specific probe is required.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • ¹⁹F NMR: Acquire the spectrum with proton decoupling. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used for chemical shift referencing.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the powdered this compound onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR press to ensure uniform contact between the sample and the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-F, aromatic C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation:

    • Use a mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • Data Acquisition:

    • Introduce the sample into the ionization source. For GC-MS, the sample will be vaporized and separated on the GC column before entering the MS.

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information by identifying the masses of the fragment ions.

Potential Biological Relevance and Signaling Pathway

Benzodioxole derivatives have been investigated for various biological activities, including their potential as anti-cancer agents.[1][3][4][5][6] One important signaling pathway often implicated in cancer is the SHP2 pathway. SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling cascades such as the RAS-MAPK pathway.[7][8][9][10][11] Overactivation of SHP2 is associated with several types of cancer. Small molecule inhibitors targeting SHP2 are of significant interest in drug development.

The following diagram illustrates a simplified representation of the SHP2 signaling pathway and a hypothetical point of inhibition by a compound like this compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS SHP2->SOS Promotes Activation RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,2-Difluoro-1,3-benzodioxole -4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->SHP2

Caption: SHP2 Signaling Pathway and Hypothetical Inhibition.

References

In-depth Technical Guide to the ¹H and ¹³C NMR of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear magnetic resonance spectroscopic data for 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is currently unavailable in publicly accessible scientific literature and spectral databases.

While a definitive experimental dataset for the ¹H and ¹³C NMR of this compound could not be located, this guide provides a foundational understanding of the expected spectral features based on the analysis of structurally related compounds. This information is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.8-8.0Doublet of doublets1HAr-H
~7.3-7.5Triplet1HAr-H
~7.1-7.3Doublet of doublets1HAr-H

The aromatic region will likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the carboxylic acid and the difluorobenzodioxole ring. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the presence of fluorine, carbon signals of the difluoromethylene group and the adjacent aromatic carbons are expected to show C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm)Assignment
~165-170-COOH
~145-150Ar-C (quaternary)
~140-145Ar-C (quaternary)
~130-135Ar-CH
~125-130Ar-C (quaternary)
~120-125Ar-CH
~115-120 (triplet)-CF₂-
~110-115Ar-CH

The chemical shift of the difluoromethylene carbon (-CF₂-) will be a key feature, appearing as a triplet due to coupling with the two fluorine atoms. The quaternary carbons of the benzodioxole ring will also be influenced by the fluorine atoms, potentially showing smaller C-F couplings.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical for ensuring complete dissolution and minimizing solvent interference with the analyte signals.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C) to optimize sensitivity.

  • Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for obtaining a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H couplings.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis of the NMR data for a novel or uncharacterized compound like this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_validation Structure Validation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR FT_Phase Fourier Transform & Phasing H1_NMR->FT_Phase C13_NMR->FT_Phase Baseline_Ref Baseline Correction & Referencing FT_Phase->Baseline_Ref ChemShift Chemical Shift Analysis Baseline_Ref->ChemShift Integration Integration (1H) Baseline_Ref->Integration Multiplicity Multiplicity & Coupling Constant Analysis Baseline_Ref->Multiplicity Structure_Elucidation Structure Elucidation ChemShift->Structure_Elucidation Integration->Structure_Elucidation Multiplicity->Structure_Elucidation Compare_Data Compare with Predicted Data/Analogs Structure_Elucidation->Compare_Data Final_Structure Final Structure Confirmation Compare_Data->Final_Structure

Caption: A flowchart illustrating the key stages of NMR data acquisition, processing, and analysis for structural elucidation.

This technical guide provides a framework for the ¹H and ¹³C NMR analysis of this compound. While experimental data is not currently available, the predicted values and methodologies outlined here offer valuable guidance for researchers working with this and structurally related compounds. The acquisition of experimental spectra will be essential for the definitive structural confirmation and detailed characterization of this molecule.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation behavior of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.

Introduction

This compound is a fluorinated aromatic carboxylic acid. Understanding its fragmentation pattern under mass spectrometric conditions is crucial for its unambiguous identification in complex mixtures, such as in metabolomics studies or during drug development processes. This guide outlines the predicted fragmentation pathways and provides detailed experimental protocols for its analysis.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₄F₂O₄[1][2]

  • Molecular Weight: 202.11 g/mol [1][2]

  • CAS Number: 126120-85-2[1][2]

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by its three key structural features: the carboxylic acid group, the aromatic ring, and the 2,2-difluoro-1,3-benzodioxole moiety. The proposed fragmentation pathway is based on established principles of mass spectrometry for similar chemical structures. Aromatic carboxylic acids typically exhibit characteristic losses of the hydroxyl (-OH) and carboxyl (-COOH) groups.

The molecular ion [M]⁺• at m/z 202 would be the parent ion. The primary fragmentation events are predicted to be:

  • Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 185.

  • Loss of the carboxyl group (•COOH): This fragmentation results in a benzodioxole radical cation at m/z 157.

  • Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion can produce an ion at m/z 158.

  • Fragmentation of the benzodioxole ring: The difluorinated benzodioxole ring can undergo cleavage. A plausible fragmentation involves the loss of a CF₂O moiety, which could lead to further characteristic fragments. For instance, cleavage of the C-O bond in the dioxole ring could lead to the loss of a phenoxyl radical.

These primary fragment ions can undergo further fragmentation, leading to a complex mass spectrum that provides a unique fingerprint for the molecule.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. The relative abundances are estimations based on the predicted stability of the ions.

Fragment Ion Proposed Structure m/z (Da) Hypothetical Relative Abundance (%)
[M]⁺•C₈H₄F₂O₄⁺•20260
[M - •OH]⁺C₈H₃F₂O₃⁺185100 (Base Peak)
[M - •COOH]⁺C₇H₄F₂O₂⁺•15745
[M - CO₂]⁺•C₇H₄F₂O₂⁺•15830
[M - •OH - CO]⁺C₇H₃F₂O₂⁺15775
[C₆H₄O₂]⁺•C₆H₄O₂⁺•10820

Experimental Protocols

The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polarity, LC-MS/MS is often the preferred method. For GC-MS analysis, derivatization is typically required to increase the volatility of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix with a polar solvent such as methanol or acetonitrile.

  • Centrifugation: Centrifuge the extract to pellet any particulates.

  • Dilution: Dilute the supernatant with the initial mobile phase to a suitable concentration.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5-95% B.

    • 8-10 min: 95% B.

    • 10.1-12 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z 201 [M-H]⁻) -> Product Ion 1 (m/z 157)

    • Precursor Ion (m/z 201 [M-H]⁻) -> Product Ion 2 (m/z 113)

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [M]⁺• m/z = 202 F1 [M - •OH]⁺ m/z = 185 M->F1 - •OH F2 [M - •COOH]⁺ m/z = 157 M->F2 - •COOH F3 [M - CO₂]⁺• m/z = 158 M->F3 - CO₂ F4 [M - •OH - CO]⁺ m/z = 157 F1->F4 - CO

Caption: Proposed Fragmentation Pathway for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Start Sample Collection Extraction Solvent Extraction Start->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Filtration Filtration/Dilution (for LC-MS) Extraction->Filtration LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Filtration->LCMS Processing Data Acquisition & Processing GCMS->Processing LCMS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification

Caption: General Experimental Workflow for Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the FTIR Spectrum of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents a logical framework for spectral interpretation, which is crucial for the identification and characterization of this compound in research and drug development settings.

Molecular Structure and Expected Vibrational Modes

This compound possesses a unique combination of functional groups that give rise to a characteristic FTIR spectrum. The primary vibrational modes are associated with the carboxylic acid group (-COOH), the aromatic benzene ring, the five-membered dioxole ring, and the geminal difluoro group (-CF₂). Understanding the expected absorption regions for these groups is fundamental to interpreting the spectrum.

A diagram illustrating the relationship between the functional groups and their expected FTIR absorption regions is provided below.

G FTIR Functional Group Analysis Workflow cluster_molecule This compound cluster_groups Key Functional Groups cluster_vibrations Characteristic Vibrational Modes (cm⁻¹) Molecule C₈H₄F₂O₄ Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aromatic_Ring Aromatic Ring (C₆H₃) Molecule->Aromatic_Ring Dioxole_Ring Dioxole Ring (-O-CF₂-O-) Molecule->Dioxole_Ring OH_stretch O-H Stretch (broad, 3300-2500) Carboxylic_Acid->OH_stretch C_O_stretch C=O Stretch (1710-1680) Carboxylic_Acid->C_O_stretch C_O_stretch_single C-O Stretch (1320-1210) Carboxylic_Acid->C_O_stretch_single Aromatic_CH_stretch Aromatic C-H Stretch (3100-3000) Aromatic_Ring->Aromatic_CH_stretch Aromatic_CC_stretch Aromatic C=C Stretch (1600-1450) Aromatic_Ring->Aromatic_CC_stretch Difluoro_Group gem-Difluoro Group (-CF₂) Dioxole_Ring->Difluoro_Group COC_stretch C-O-C Stretch (1250-1020) Dioxole_Ring->COC_stretch CF_stretch C-F Stretch (1360-1230) Difluoro_Group->CF_stretch

Caption: Functional group decomposition and expected FTIR vibrational regions.

Data Presentation: Predicted FTIR Absorption Bands

The following table summarizes the predicted FTIR absorption bands for this compound. The wavenumber ranges are based on established spectroscopic data for each functional group.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid
3100 - 3000Medium to WeakC-H stretchAromatic Ring
1710 - 1680StrongC=O stretchCarboxylic Acid
1600 - 1450Medium to StrongC=C stretchAromatic Ring
1440 - 1395MediumO-H bendCarboxylic Acid
1360 - 1330StrongC-F asymmetric stretchgem-Difluoro Group
1320 - 1210StrongC-O stretchCarboxylic Acid
1260 - 1230StrongC-F symmetric stretchgem-Difluoro Group
1250 - 1150StrongC-O-C asymmetric stretchDioxole Ring
1050 - 1000StrongC-O-C symmetric stretchDioxole Ring
950 - 910Medium, BroadO-H out-of-plane bendCarboxylic Acid
900 - 675Medium to StrongC-H out-of-plane bendAromatic Ring

Experimental Protocols

Accurate FTIR analysis of solid samples like this compound can be achieved using two primary methods: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.

Methodology:

  • Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

  • Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. Grind the sample to a fine powder using an agate mortar and pestle. Add the KBr and continue to grind until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

The logical workflow for this experimental protocol is depicted below.

G KBr Pellet Preparation Workflow Start Start Dry_KBr Dry KBr Powder (110°C, 2-3h) Start->Dry_KBr Weigh_Sample Weigh Sample (1-2 mg) and KBr (100-200 mg) Dry_KBr->Weigh_Sample Grind_Mix Grind and Mix (Agate Mortar) Weigh_Sample->Grind_Mix Load_Die Load Mixture into Pellet Die Grind_Mix->Load_Die Press_Pellet Apply Pressure (8-10 tons, 1-2 min) Load_Die->Press_Pellet Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Press_Pellet->Acquire_Spectrum End End Acquire_Spectrum->End

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a solvent-moistened, non-abrasive cloth (e.g., with isopropanol or ethanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectral Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal surface thoroughly.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will be dominated by several key features:

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1][2][3]

  • C=O Stretching: A strong, sharp absorption band should appear between 1710 and 1680 cm⁻¹.[4] The conjugation with the aromatic ring typically lowers the frequency from that of a saturated carboxylic acid.[3]

  • Aromatic Region: Look for C-H stretching vibrations as weak to medium bands between 3100 and 3000 cm⁻¹.[5] Aromatic C=C in-ring stretching vibrations will appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-F Stretching: The two C-F bonds on the same carbon atom will give rise to strong asymmetric and symmetric stretching vibrations. These are predicted to be in the 1360-1230 cm⁻¹ range.

  • C-O-C Stretching: The dioxole ring will exhibit strong asymmetric and symmetric C-O-C stretching bands, anticipated around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.[1]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching of the carboxylic acid, O-H bending, and various aromatic C-H bending modes, which are unique to the molecule's overall structure.

This comprehensive guide provides the foundational knowledge for the successful acquisition and interpretation of the FTIR spectrum of this compound, a critical analytical technique in modern chemical and pharmaceutical research.

References

The Rising Therapeutic Potential of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structure in medicinal chemistry, conferring advantageous properties to a variety of biologically active molecules. The strategic incorporation of the difluoromethylene group enhances metabolic stability, modulates lipophilicity, and improves binding affinity to biological targets, making derivatives of this core structure promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the biological activities of 2,2-difluoro-1,3-benzodioxole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Diverse Biological Activities

Derivatives of 2,2-difluoro-1,3-benzodioxole have demonstrated a broad spectrum of biological activities, including roles as anticancer agents, antimicrobial compounds, and modulators of protein folding, as exemplified by their use in groundbreaking therapies for cystic fibrosis.

Anticancer Activity

Several studies have highlighted the potential of benzodioxole derivatives as anticancer agents. While much of the research has focused on the broader class of 1,3-benzodioxoles, the unique properties of the 2,2-difluoro substitution are of significant interest for enhancing therapeutic efficacy. For instance, a series of 1,3-benzodioxole derivatives conjugated with arsenicals have shown potent anti-proliferative effects against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Arsenical-Benzodioxole Conjugates [2]

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)NB4 (Leukemia) IC50 (µM)PBMC (Normal Cells) IC50 (µM)
MAZ2 0.43 ± 0.040.93 ± 0.060.17 ± 0.010.21 ± 0.02> 25
PZ2 1.13 ± 0.121.34 ± 0.140.34 ± 0.030.45 ± 0.04> 25
PFZ2 0.89 ± 0.091.12 ± 0.110.28 ± 0.020.37 ± 0.03> 25

IC50 values represent the concentration required to inhibit cell growth by 50%. Data are expressed as mean ± SD from at least three independent experiments.[2]

Antimicrobial Activity

The 2,2-difluoro-1,3-benzodioxole nucleus has been incorporated into thiazole derivatives to explore their antimicrobial potential. While specific minimum inhibitory concentration (MIC) values for these particular derivatives are not yet widely published, the broader class of thiazole derivatives is well-known for its antibacterial and antifungal properties. Further research is warranted to quantify the antimicrobial efficacy of 2,2-difluoro-1,3-benzodioxole-containing thiazoles.

Correctors of Protein Misfolding in Cystic Fibrosis

One of the most significant applications of 2,2-difluoro-1,3-benzodioxole derivatives is in the treatment of cystic fibrosis (CF). The drugs Lumacaftor and Tezacaftor, which contain this core structure, function as "correctors" for the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by the F508del mutation.[3] These molecules act as small molecule chaperones, stabilizing the CFTR protein during its biosynthesis, thereby facilitating its proper folding and trafficking to the cell surface.[3]

Signaling Pathways and Mechanisms of Action

CFTR Protein Folding and Correction Pathway

The mechanism of action for corrector drugs like Lumacaftor and Tezacaftor involves direct interaction with the misfolded F508del-CFTR protein in the endoplasmic reticulum (ER). This interaction helps to overcome the folding defect, allowing the protein to escape the ER-associated degradation (ERAD) pathway and traffic to the plasma membrane, where it can function as a chloride ion channel.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Recognition Corrector 2,2-Difluoro-1,3-benzodioxole Derivative (Corrector) Corrector->Misfolded_CFTR Mature_CFTR Mature CFTR Corrected_CFTR->Mature_CFTR Trafficking Proteasome Proteasome ERAD->Proteasome Targeting for Degradation Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion Synthesis_Workflow Catechol Catechol Dichlorobenzodioxole 2,2-Dichloro-1,3-benzodioxole Catechol->Dichlorobenzodioxole Chlorination Fluorination Fluorination (KF, Catalyst) Dichlorobenzodioxole->Fluorination Difluorobenzodioxole 2,2-Difluoro-1,3-benzodioxole Fluorination->Difluorobenzodioxole Derivatization Further Derivatization Difluorobenzodioxole->Derivatization Final_Product Biologically Active Derivative Derivatization->Final_Product

References

Environmental Transformation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The environmental fate of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is anticipated to be primarily driven by microbial degradation. Based on studies of the analogous compound DFBD, biodegradation is likely initiated by specific bacterial strains, such as Pseudomonas putida, which possess powerful enzymatic machinery capable of cleaving the highly stable carbon-fluorine bonds.[1][2] The transformation process is expected to involve initial enzymatic oxidation, followed by defluorination and subsequent mineralization. Abiotic degradation pathways, such as photodegradation and hydrolysis, may also contribute to its environmental transformation, although their significance is yet to be determined.

Potential Biodegradation Pathway

The biodegradation of the 2,2-difluoro-1,3-benzodioxole moiety has been elucidated through studies on DFBD with Pseudomonas putida F1.[1][2] This bacterium utilizes a toluene dioxygenase to initiate the degradation cascade. A similar mechanism is plausible for this compound.

The proposed pathway involves the following key steps:

  • Dioxygenation: The process is initiated by the enzymatic action of a Rieske dioxygenase, such as toluene dioxygenase, which oxidizes the aromatic ring to form a cis-dihydrodiol intermediate.[1][2]

  • Dehydrogenation (Minor Pathway): The resulting dihydrodiol can be further oxidized by dihydrodiol dehydrogenase to form the corresponding catechol, 4,5-dihydroxy-DFBD. This appears to be a minor pathway that does not lead to defluorination.[1][2]

  • Decomposition and Defluorination (Major Pathway): The primary route for degradation involves the decomposition of the dihydrodiol intermediate, leading to the release of fluoride ions and the formation of 1,2,3-trihydroxybenzene (pyrogallol).[1][2]

  • Further Degradation: Pyrogallol is a known biodegradable compound that can be further mineralized by microorganisms.

// Invisible nodes and edges for alignment of Fluoride {rank=same; Dihydrodiol; Fluoride_align} Dihydrodiol -> Fluoride_align [style=invis]; Fluoride_align -> Fluoride [label="Defluorination", color="#EA4335"]; Fluoride_align [shape=point, width=0]; } Caption: Proposed biodegradation pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the biodegradation of the parent compound, 2,2-Difluoro-1,3-benzodioxole (DFBD), by Pseudomonas putida F1. This data provides a benchmark for potential degradation rates of the carboxylic acid derivative.

ParameterValueOrganismCompoundReference
Initial Defluorination Rate2,100 nmol/h per mg cellular proteinPseudomonas putida F12,2-Difluoro-1,3-benzodioxole (DFBD)[1][2]

Experimental Protocols

This section outlines a hypothetical experimental protocol for assessing the biodegradation of this compound, based on the methodologies used for DFBD.[1]

1. Microbial Culture and Induction:

  • Organism: Pseudomonas putida F1.

  • Growth Medium: A suitable mineral salts medium supplemented with a carbon source (e.g., L-arginine).

  • Induction: To induce the expression of the necessary degradative enzymes, cells should be grown to the mid-exponential phase. The expression of toluene dioxygenase can be induced by exposing the culture to toluene vapors.

2. Biodegradation Assay:

  • Cell Preparation: Harvest the induced cells by centrifugation and wash them with a phosphate buffer.

  • Reaction Mixture: Resuspend the cells in a fresh mineral salts medium. Add this compound to a final concentration relevant for environmental exposure studies.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with shaking.

  • Sampling: Collect samples at regular time intervals to monitor the degradation of the parent compound and the formation of metabolites.

3. Analytical Methods:

  • Fluoride Ion Measurement: The release of fluoride ions, a direct measure of defluorination, can be quantified using a fluoride ion-selective electrode.

  • Chromatographic Analysis: The disappearance of the parent compound and the appearance of intermediates can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize the chemical structures of the degradation products. For GC-MS analysis, derivatization of polar metabolites (e.g., with trimethylsilane) may be necessary.[1]

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biodegradation cluster_2 Phase 3: Analysis Culture Culture P. putida F1 Induction Induce with Toluene Vapor Culture->Induction Harvest Harvest & Wash Cells Induction->Harvest Incubation Incubate Cells with Target Compound Harvest->Incubation Sampling Collect Samples Over Time Incubation->Sampling Fluoride_Electrode Fluoride Ion Electrode Sampling->Fluoride_Electrode Defluorination HPLC HPLC-UV Sampling->HPLC Quantification GCMS_NMR GC-MS / NMR Sampling->GCMS_NMR Metabolite ID

Future Research Directions

To gain a comprehensive understanding of the environmental transformation of this compound, future research should focus on:

  • Isolation and characterization of microbial strains capable of degrading this specific compound.

  • Elucidation of the complete metabolic pathway, including the identification of all major intermediates.

  • Investigation of the role of abiotic degradation processes, such as photodegradation and hydrolysis, under various environmental conditions.

  • Assessment of the ecotoxicity of the parent compound and its transformation products.

By addressing these research gaps, a more complete picture of the environmental fate and potential risks associated with this compound can be developed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a valuable building block in the development of novel pharmaceutical agents and advanced materials. The described methodology leverages a highly regioselective directed ortho-metalation strategy, offering an efficient route to this key intermediate.

Introduction

This compound (CAS No. 126120-85-2) is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. The presence of the difluoromethylene ether group can impart unique electronic and metabolic properties to molecules, making this compound an attractive starting material for the synthesis of complex chemical entities. The protocol outlined below describes a robust and high-yielding synthesis from the readily available precursor, 2,2-difluoro-1,3-benzodioxole.

Synthetic Strategy

The synthesis proceeds in two main stages. The first stage involves the formation of the key intermediate, 2,2-difluoro-1,3-benzodioxole. The second, and more critical stage, is the regioselective carboxylation at the 4-position of the benzodioxole ring system. This is achieved through a directed ortho-lithiation, where the dioxole oxygens direct the deprotonation to the adjacent C4 position, followed by quenching the resulting organolithium species with carbon dioxide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Fluorination2,2-Dichloro-1,3-benzodioxolePotassium Fluoride (KF)Tetramethylene sulfone1408~83
2Carboxylation2,2-Difluoro-1,3-benzodioxolen-Butyllithium, Carbon Dioxide (CO2)Tetrahydrofuran (THF)-78 to rt2High

Experimental Protocols

Materials and Equipment:

  • 2,2-Dichloro-1,3-benzodioxole

  • Potassium Fluoride (anhydrous)

  • Tetramethylene sulfone (Sulfolane)

  • 2,2-Difluoro-1,3-benzodioxole

  • n-Butyllithium (in hexanes)

  • Carbon Dioxide (solid, dry ice)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Magnetic stirrer and heating mantle

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is adapted from established industrial processes.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add anhydrous potassium fluoride (3.0 eq) and tetramethylene sulfone.

  • Heat the mixture to 150 °C under vacuum to ensure all components are dry, then cool to room temperature under an inert atmosphere.

  • Add 2,2-dichloro-1,3-benzodioxole (1.0 eq) to the flask.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to dissolve the inorganic salts.

  • The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Synthesis of this compound

This protocol utilizes a directed ortho-lithiation followed by carboxylation.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, crush solid carbon dioxide (dry ice) into small pieces.

  • Carefully and in portions, add an excess of the crushed dry ice to the reaction mixture at -78 °C. The reaction is exothermic, so add the dry ice slowly to maintain the temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to a pH of approximately 1-2 with dilute hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the underlying chemical transformation.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Carboxylation start1 2,2-Dichloro-1,3-benzodioxole reagents1 KF, Tetramethylene sulfone 140 °C, 8h start1->reagents1 React with product1 2,2-Difluoro-1,3-benzodioxole reagents1->product1 Yields start2 2,2-Difluoro-1,3-benzodioxole product1->start2 Purification & Use reagents2 1. n-BuLi, THF, -78 °C 2. CO2 (s) 3. H3O+ start2->reagents2 React with product2 2,2-Difluoro-1,3-benzodioxole- 4-carboxylic acid reagents2->product2 Yields

Caption: Overall workflow for the synthesis of the target compound.

Signaling_Pathway cluster_lithiation Directed ortho-Lithiation cluster_carboxylation Carboxylation A 2,2-Difluoro-1,3-benzodioxole C Lithiated Intermediate A->C + n-BuLi - Butane B n-Butyllithium (n-BuLi) D Carbon Dioxide (CO2) C->D Reacts with E Carboxylate Salt D->E Nucleophilic Attack F 2,2-Difluoro-1,3-benzodioxole- 4-carboxylic acid E->F Acid Workup (H3O+)

Caption: Key chemical transformations in the carboxylation step.

Application Notes and Protocols: Laboratory Scale Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The protocol outlines a multi-step synthesis commencing from 2,3,4-trihydroxybenzoic acid.

Overview of the Synthetic Pathway

The synthesis of the target compound, this compound, is accomplished through a three-step process. The first step involves the formation of the 2,2-difluoro-1,3-benzodioxole ring from 2,3,4-trihydroxybenzoic acid. The second step is the formylation of the aromatic ring at the 4-position to yield the key intermediate, 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde. The final step is the oxidation of this aldehyde to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This procedure is adapted from established methods for the formation of the difluorobenzodioxole ring system from a suitable catechol derivative.

Materials:

  • 2,3,4-Trihydroxybenzoic acid

  • Dibromodifluoromethane (CBr₂F₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dibromodifluoromethane (1.2 eq) to the suspension via the dropping funnel.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-Difluoro-1,3-benzodioxole.

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

This step involves the formylation of the synthesized 2,2-Difluoro-1,3-benzodioxole. The Vilsmeier-Haack reaction is a suitable method for this transformation.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane, anhydrous

  • Sodium acetate

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 eq) to the cooled DMF with stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 2,2-Difluoro-1,3-benzodioxole (1.0 eq) in anhydrous 1,2-dichloroethane dropwise.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate in water and stir the mixture for 1 hour.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde.

Step 3: Synthesis of this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is a mild and efficient method for this transformation.[1][2]

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde (1.0 eq) in tert-butanol in a round-bottom flask.

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford this compound as a solid.

Data Presentation

StepStarting MaterialProductReagentsSolvent(s)Typical Yield (%)
12,3,4-Trihydroxybenzoic acid2,2-Difluoro-1,3-benzodioxoleCBr₂F₂, K₂CO₃DMF60-70
22,2-Difluoro-1,3-benzodioxole2,2-Difluoro-1,3-benzodioxole-4-carbaldehydePOCl₃, DMF1,2-Dichloroethane70-80
32,2-Difluoro-1,3-benzodioxole-4-carbaldehydeThis compoundNaClO₂, NaH₂PO₄, 2-Methyl-2-butenetert-Butanol, Water85-95

Mandatory Visualization

SynthesisWorkflow Start 2,3,4-Trihydroxybenzoic Acid Intermediate1 2,2-Difluoro-1,3-benzodioxole Start->Intermediate1 Step 1: Difluorocyclization Intermediate2 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde Intermediate1->Intermediate2 Step 2: Formylation FinalProduct This compound Intermediate2->FinalProduct Step 3: Oxidation

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a versatile building block in the design and synthesis of novel compounds with potential therapeutic applications. The unique structural features of this molecule, including the electron-withdrawing difluoromethylenedioxy group, make it a valuable scaffold for the development of targeted therapies.

Introduction

This compound is a fluorinated aromatic carboxylic acid that has garnered interest in medicinal chemistry. The difluoromethylenedioxy moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document outlines the application of this building block in the synthesis of potential inhibitors of human lactate dehydrogenase (LDH), a key enzyme in cancer metabolism.

Key Applications: Synthesis of Lactate Dehydrogenase (LDH) Inhibitors

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, responsible for the conversion of pyruvate to lactate. Inhibition of LDHA is a promising strategy for cancer therapy as it can disrupt the energy supply of tumor cells and induce apoptosis. The 1,3-benzodioxole scaffold has been identified as a promising starting point for the development of LDHA inhibitors.

This application note describes a synthetic protocol for the preparation of a novel amide derivative of this compound, designed as a potential LDHA inhibitor.

Quantitative Data Summary

While specific quantitative data for the proposed synthesis of the novel LDH inhibitor is not yet published, the following table presents representative data for related 1,3-benzodioxole derivatives as LDH inhibitors, demonstrating the potential of this scaffold.

Compound IDTargetIC50 (µM)Cell LineCytotoxicity
Compound 2LDHA13.63-Not specified
Compound 10LDHA47.2PANC-1Significant

Data is based on studies of similar 1,3-benzodioxole derivatives and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acyl chloride derivative, a key intermediate for amide bond formation.

Materials:

  • This compound

  • Oxalyl chloride (2.0 M in Dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

  • The resulting crude 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of a Novel Amide-based LDH Inhibitor

This protocol details the amide coupling of the acyl chloride with a representative amine to generate the final inhibitor candidate.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (from Protocol 1)

  • A suitable amine (e.g., 4-aminobenzamide) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of crude 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start 2,2-Difluoro-1,3-benzodioxole- 4-carboxylic acid acyl_chloride 2,2-Difluoro-1,3-benzodioxole- 4-carbonyl chloride start->acyl_chloride Oxalyl Chloride, DMF (cat.), DCM amide Target Amide (LDH Inhibitor Candidate) acyl_chloride->amide Amine, TEA, DCM

Caption: Synthetic scheme for the preparation of a potential LDH inhibitor.

Lactate Dehydrogenase (LDH) Inhibition Pathway

signaling_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDHA Lactate Dehydrogenase A (LDHA) Lactate->Pyruvate Oxidation Cancer Cancer Cell Proliferation Lactate->Cancer Tumorigenesis Support Inhibitor 2,2-Difluoro-1,3-benzodioxole Derivative Inhibitor->LDHA Inhibition Warburg Warburg Effect (Aerobic Glycolysis) Warburg->Pyruvate Warburg->Cancer

Caption: Inhibition of the LDHA pathway in cancer metabolism.

Application Notes and Protocols: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid as a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety can significantly influence the physicochemical and biological properties of a molecule. This document provides an overview of its applications, key experimental protocols, and data supporting its use in research and development.

The difluorobenzodioxole group is often employed as a bioisostere for other chemical groups to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. A notable application of this scaffold is in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key target in the treatment of cystic fibrosis.

Physicochemical Properties

The introduction of fluorine atoms into a molecule can have a profound impact on its properties. The high electronegativity of fluorine can alter the electron distribution within the molecule, affecting its acidity (pKa), lipophilicity (logP), and metabolic stability.

Impact on Acidity

The presence of the electron-withdrawing difluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog. This is due to the inductive effect of the fluorine atoms, which stabilizes the carboxylate anion.

Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Derivatives.

Carboxylic AcidChemical StructurepKa Value
Acetic AcidCH₃COOH4.76[1]
Fluoroacetic AcidFCH₂COOH2.58 ± 0.03[1]
Difluoroacetic AcidF₂CHCOOH1.22 ± 0.03[1]
Trifluoroacetic AcidF₃CCOOH0.03 ± 0.08[1]

This table illustrates the general trend of increasing acidity with the number of fluorine atoms on the α-carbon.[1]

Applications in Medicinal Chemistry: CFTR Modulators

A significant application of the 2,2-difluoro-1,3-benzodioxole scaffold is in the development of CFTR modulators for the treatment of cystic fibrosis. The drug Lumacaftor (VX-809) contains a similar 2,2-difluoro-1,3-benzodioxole-5-yl moiety and functions as a CFTR corrector. These correctors aim to rescue the misfolded F508del-CFTR protein, facilitating its trafficking to the cell surface.

Table 2: Biological Activity of CFTR Corrector Lumacaftor (VX-809).

CompoundTargetAssayEC₅₀
Lumacaftor (VX-809)F508del-CFTRF508del-CFTR maturation in FRT cells0.1 µM[2][3]
Lumacaftor (VX-809)F508del-CFTRF508del-CFTR-mediated chloride transport0.5 µM[3]

CFTR Corrector Signaling Pathway

CFTR_Pathway Mechanism of Action of CFTR Correctors cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR CFTR_Processing Further Processing and Trafficking F508del_CFTR_misfolded->CFTR_Processing Rescued Trafficking Proteasomal_Degradation Proteasomal Degradation Functional_CFTR_Channel Functional CFTR Channel CFTR_Processing->Functional_CFTR_Channel Insertion into Membrane Chloride_Ion_Transport Chloride Ion Transport Functional_CFTR_Channel->Chloride_Ion_Transport Enables VX_809 CFTR Corrector (e.g., Lumacaftor) VX_809->F508del_CFTR_misfolded Binds and Stabilizes

Caption: Mechanism of action of CFTR correctors.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of the corresponding 4-cyano precursor, 2,2-difluoro-4-cyano-1,3-benzodioxole.

Materials:

  • 2,2-difluoro-4-cyano-1,3-benzodioxole

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide (for basic hydrolysis alternative)

  • Ethanol (for basic hydrolysis alternative)

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure (Acid-Catalyzed Hydrolysis):

  • To a solution of 2,2-difluoro-4-cyano-1,3-benzodioxole in water, add concentrated sulfuric acid cautiously.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amide Coupling of this compound

The carboxylic acid can be coupled with a variety of amines to form amides using standard peptide coupling reagents.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography.

Experimental Workflow: Synthesis and Evaluation of a Novel CFTR Corrector

drug_discovery_workflow Drug Discovery Workflow Synthesis_Acid Synthesize This compound Amide_Coupling Amide Coupling with Amine Library Synthesis_Acid->Amide_Coupling Compound_Library Generate Compound Library Amide_Coupling->Compound_Library Purification Purification and Characterization (HPLC, NMR, MS) Compound_Library->Purification Screening High-Throughput Screening (e.g., YFP-based assay for CFTR function) Purification->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Amide_Coupling Inactive Compounds (Synthesize new analogs) Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical_Studies In vivo and ADME/Tox Studies Lead_Optimization->Preclinical_Studies End Candidate Drug Preclinical_Studies->End

Caption: A general workflow for drug discovery.

References

Applications in Medicinal Chemistry and Drug Discovery: Advanced Protocols and Notes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for cutting-edge techniques in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering insights into the practical implementation of Artificial Intelligence (AI) in QSAR, CRISPR-Cas9 for target validation, High-Throughput Screening (HTS) for inhibitor discovery, and PROTAC-mediated protein degradation.

Artificial Intelligence in QSAR for Kinase Inhibitor Potency Prediction

Application Note: The integration of artificial intelligence (AI), specifically machine learning, into Quantitative Structure-Activity Relationship (QSAR) studies has revolutionized early-stage drug discovery.[1] By leveraging large datasets of chemical structures and their corresponding biological activities, machine learning algorithms can build predictive models that accurately estimate the potency of novel compounds.[2] This approach significantly accelerates the identification of promising lead candidates and reduces the reliance on time-consuming and expensive initial screening.[2]

One key application is the prediction of the half-maximal inhibitory concentration (IC50) or its logarithmic form (pIC50) for enzyme inhibitors, such as those targeting protein kinases.[3][4] Kinases are a critical class of drug targets, particularly in oncology.[3] Machine learning models, such as Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting Machines (GBM), can be trained on datasets of known kinase inhibitors to learn the complex relationships between molecular descriptors and inhibitory activity.[1] These models can then be used to virtually screen large compound libraries, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing.

Quantitative Data Presentation:

The following table summarizes the performance of a Random Forest Regressor (RFR) model in predicting the pIC50 values of Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) inhibitors.[3] The model's predictions are compared against experimentally determined values for a set of test compounds.

Compound IDExperimental pIC50Predicted pIC50
CHEMBL35857189.008.85
CHEMBL35857178.828.79
CHEMBL35857168.708.68
CHEMBL35857158.528.55
CHEMBL35857148.308.32
CHEMBL35857138.158.18
CHEMBL35857128.008.05
CHEMBL35857117.827.89
CHEMBL35857107.707.75
CHEMBL35857097.527.58

Experimental Protocol: Building a QSAR Model for Kinase Inhibitor Potency

This protocol outlines the general steps for developing a machine learning-based QSAR model to predict the pIC50 of kinase inhibitors.

  • Data Curation:

    • Compile a dataset of kinase inhibitors with their experimentally determined pIC50 values from databases like ChEMBL.

    • Ensure data quality by removing duplicates and compounds with ambiguous activity values.

    • Split the dataset into a training set (typically 80%) and a test set (20%) for model development and validation, respectively.[5]

  • Descriptor Calculation:

    • For each compound, calculate a set of molecular descriptors that represent its physicochemical and structural properties. This can be done using software like PaDEL-Descriptor.

    • Descriptor types can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, MACCS keys), and 3D (e.g., molecular shape) descriptors.

  • Feature Selection:

    • Employ feature selection algorithms (e.g., Recursive Feature Elimination) to identify the most relevant descriptors that correlate with biological activity. This helps to reduce model complexity and prevent overfitting.

  • Model Training:

    • Choose a suitable machine learning algorithm (e.g., Random Forest, Support Vector Machine).

    • Train the model using the training set, where the selected descriptors are the input features and the pIC50 values are the target output.

    • Optimize the model's hyperparameters using techniques like grid search and cross-validation to enhance its predictive performance.

  • Model Validation:

    • Evaluate the trained model's performance on the unseen test set.

    • Common validation metrics include the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Error (MAE).[6]

    • An R² value close to 1.0 indicates a strong correlation between predicted and experimental values.[6]

  • Prediction on New Compounds:

    • Use the validated model to predict the pIC50 values of new, untested compounds.

Visualization:

QSAR_Workflow Data_Curation Data Curation (Compound Structures & pIC50) Descriptor_Calculation Descriptor Calculation (PaDEL) Data_Curation->Descriptor_Calculation Feature_Selection Feature Selection (Recursive Feature Elimination) Descriptor_Calculation->Feature_Selection Model_Training Model Training (Random Forest, 80% of data) Feature_Selection->Model_Training Model_Validation Model Validation (Test Set, 20% of data) Model_Training->Model_Validation Prediction Predict pIC50 Model_Validation->Prediction New_Compounds New Compound Structures New_Compounds->Prediction

QSAR model development workflow.

CRISPR-Cas9 for Drug Target Validation

Application Note: The CRISPR-Cas9 system is a powerful gene-editing tool that has transformed drug target validation.[7] It allows for the precise knockout of a specific gene in a cellular model, enabling researchers to study the functional consequences of target inhibition.[7] This is crucial for confirming that the inhibition of a particular protein will have the desired therapeutic effect before committing significant resources to a full-scale drug discovery campaign. The generation of knockout cell lines provides a clean system to assess the on-target effects of a potential drug.[8]

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in Cancer Cell Lines

This protocol provides a step-by-step guide for generating a knockout cancer cell line using the CRISPR-Cas9 system via transient transfection.[8][9]

  • Guide RNA (gRNA) Design:

    • Use online tools (e.g., Benchling, CHOPCHOP) to design gRNAs that target an early exon of the gene of interest.

    • Select 2-3 gRNAs with high on-target scores and low off-target predictions.

  • Plasmid Preparation:

    • Clone the designed gRNA sequences into a Cas9 expression plasmid. This plasmid will co-express the Cas9 nuclease and the gRNA.

    • Purify the plasmid DNA to a high concentration and quality suitable for transfection.

  • Cell Culture and Transfection:

    • Culture the chosen cancer cell line (e.g., HeLa, A549) in the appropriate medium and conditions until they reach 70-80% confluency.

    • Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine). Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA targeting a gene known to induce a specific phenotype).

  • Selection of Edited Cells:

    • If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.

  • Single-Cell Cloning:

    • After selection, perform limiting dilution to isolate single cells into individual wells of a 96-well plate.

    • Allow the single cells to proliferate and form colonies over 2-3 weeks.

  • Verification of Gene Knockout:

    • Expand the monoclonal colonies.

    • Extract genomic DNA from each clone.

    • Amplify the target region by PCR.

    • Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, confirming the gene knockout.

    • Perform a Western blot to confirm the absence of the target protein.

Visualization:

CRISPR_Workflow gRNA_Design gRNA Design Plasmid_Construction Plasmid Construction (Cas9 + gRNA) gRNA_Design->Plasmid_Construction Transfection Transfection into Cancer Cell Line Plasmid_Construction->Transfection Selection Selection of Transfected Cells Transfection->Selection Single_Cell_Cloning Single-Cell Cloning Selection->Single_Cell_Cloning Colony_Expansion Monoclonal Colony Expansion Single_Cell_Cloning->Colony_Expansion Genomic_DNA_Extraction Genomic DNA Extraction Colony_Expansion->Genomic_DNA_Extraction Western_Blot Western Blot Analysis Colony_Expansion->Western_Blot PCR_and_Sequencing PCR and Sanger Sequencing Genomic_DNA_Extraction->PCR_and_Sequencing KO_Validation Knockout Validation PCR_and_Sequencing->KO_Validation Western_Blot->KO_Validation

CRISPR-Cas9 knockout workflow.

High-Throughput Screening for Kinase Inhibitors

Application Note: High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target.[10] For kinase inhibitor discovery, HTS assays are designed to measure the activity of a kinase in the presence of test compounds.[10] A common approach is to quantify the amount of ATP consumed during the phosphorylation reaction, as this is a universal substrate for all kinases. Luminescence-based assays, such as the Kinase-Glo® assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for automation.

Quantitative Data Presentation:

The following table shows representative data from a dose-response experiment for a kinase inhibitor identified from an HTS campaign. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Inhibitor Concentration (nM)% Kinase Activity
0.198.5
195.2
1085.1
5052.3
10025.6
5005.8
10002.1

Experimental Protocol: Luminescence-Based HTS Assay for Kinase Inhibitors

This protocol is adapted for a 384-well format using a generic luminescence-based kinase assay.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer containing the kinase, its specific substrate (peptide or protein), and any necessary cofactors.

    • Prepare the ATP solution at a concentration optimized for the specific kinase (typically around the Km value).

    • Prepare the test compounds by serially diluting them in DMSO.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compounds into the wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase/substrate mixture (e.g., 2.5 µL) to each well.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add the luminescence-based detection reagent (e.g., 5 µL of Kinase-Glo® reagent) to each well. This reagent depletes the remaining ATP and generates a light signal that is proportional to the amount of ATP consumed.

    • Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits."

    • Perform dose-response experiments for the hits to determine their IC50 values.

Visualization:

HTS_Workflow Compound_Plating Compound Plating (384-well plate) Reagent_Addition Reagent Addition (Kinase, Substrate, ATP) Compound_Plating->Reagent_Addition Incubation Incubation (Kinase Reaction) Reagent_Addition->Incubation Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection_Reagent Signal_Measurement Measure Luminescence Detection_Reagent->Signal_Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Measurement->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

High-throughput screening workflow.

PROTAC-Mediated Protein Degradation

Application Note: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function. PROTACs are heterobifunctional molecules with one end binding to the protein of interest (POI) and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and the ability to act catalytically, with a single PROTAC molecule inducing the degradation of multiple POI molecules. A common method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein in cells using Western blotting.

Quantitative Data Presentation:

The following table shows the quantification of BRD4 protein levels in a cancer cell line after treatment with a BRD4-targeting PROTAC at various concentrations. The data is normalized to a loading control (e.g., GAPDH).

PROTAC Concentration (nM)Normalized BRD4 Level (%)
0 (Vehicle)100
185
1045
10015
10005

Experimental Protocol: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation

This protocol details the steps to evaluate the degradation of the BRD4 protein in cultured cells after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and grow until they reach 70-80% confluency.

    • Prepare serial dilutions of the BRD4-targeting PROTAC in fresh culture medium. Include a vehicle-only control (DMSO).

    • Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, α-Tubulin) to ensure equal protein loading across all lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualization:

PROTAC_Signaling cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ubiquitinated POI Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of two key intermediates: 4,4'-Dimethoxytrityl Chloride (DMT-Cl), a crucial reagent in pharmaceutical research and oligonucleotide-based therapeutics, and 2-chloro-5-(trifluoromethyl)pyridine, a vital building block in the agrochemical industry for the synthesis of herbicides.

Pharmaceutical Intermediate: 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

Application: Protection of the 5'-Hydroxyl Group in Nucleosides for Oligonucleotide Synthesis.

4,4'-Dimethoxytrityl chloride (DMT-Cl) is a widely used protecting group for the 5'-hydroxyl function of nucleosides in the synthesis of oligonucleotides.[1] Its lipophilicity facilitates the purification of the protected nucleosides, and the steric bulk of the DMT group prevents unwanted reactions at the 5'-position during the phosphoramidite coupling steps. The acid-labile nature of the DMT group allows for its easy removal (detritylation) at each cycle of solid-phase oligonucleotide synthesis.[2][3]

Experimental Protocols

1. Synthesis of 4,4'-Dimethoxytrityl Chloride (DMT-Cl)

This protocol describes an improved process for the preparation of DMT-Cl.[4]

  • Materials:

    • Anisole

    • Benzotrichloride

    • Lewis acid (e.g., Aluminum chloride)

    • Chlorinated solvent (e.g., Dichloromethane)

    • Acetyl chloride

    • C6 to C8 hydrocarbon (e.g., n-heptane, n-hexane)

    • Ice-water

    • Sodium sulfate

  • Procedure:

    • React anisole with benzotrichloride in the presence of a Lewis acid in a chlorinated solvent at a temperature ranging from 0-30°C for 6 to 8 hours.

    • Pour the reaction mixture into ice-water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • To the anhydrous organic layer, add acetyl chloride and heat the mixture to 40-65°C for 4 to 6 hours.

    • Recover the chlorinated solvent by distillation to obtain a concentrated solution.

    • Add a C6 to C8 hydrocarbon to the concentrated solution and cool to 0-5°C to crystallize the product.

    • Filter the solid product and wash with a cold C6 to C8 hydrocarbon to obtain 4,4'-dimethoxytrityl chloride.

    • The product can be further purified by recrystallization from a C6 to C8 hydrocarbon.

2. Protection of 2'-Deoxyuridine with DMT-Cl

This protocol details the protection of the 5'-hydroxyl group of 2'-deoxyuridine.

  • Materials:

    • 2'-Deoxyuridine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Anhydrous pyridine

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Triethylamine (Et₃N)

    • Hexane

    • Nitrogen (N₂) atmosphere

  • Procedure:

    • Co-evaporate 2'-deoxyuridine (1.00 mmol, 0.23 g) with anhydrous pyridine (2 x 2.0 mL) and dry in vacuo for 30 minutes.

    • Dissolve the dried 2'-deoxyuridine in anhydrous pyridine (4.1 mL) under a nitrogen atmosphere.

    • Add DMT-Cl (1.2 mmol, 0.41 g) to the solution.

    • Stir the reaction mixture at room temperature for 4.5 hours. Monitor the reaction by TLC (dichloromethane:methanol = 10:1).

    • Dilute the mixture with EtOAc (10 mL).

    • Wash the organic layer with saturated NaHCO₃ solution (10 mL) and then with brine (2 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography using a solvent system of 2% Et₃N in hexane:2% Et₃N in EtOAc (1:10) to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine as a white amorphous solid.

3. Detritylation of Oligonucleotides

This protocol describes the removal of the DMT group from an oligonucleotide after solid-phase synthesis.[5]

  • Materials:

    • Dried, DMT-on oligonucleotide

    • 80% acetic acid in water

    • 95% ethanol

    • Triethylamine (optional, for neutralization)

  • Procedure:

    • Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.

    • Incubate at room temperature for 20 minutes.

    • Add an equal volume of 95% ethanol to the solution.

    • Freeze the sample and lyophilize until all the acetic acid has been removed.

    • The resulting detritylated oligonucleotide can be desalted using a suitable method.

Data Presentation
Intermediate/ProductStepYieldPurityAnalytical MethodReference
4,4'-Dimethoxytrityl ChlorideSynthesis64.61%>99%HPLC[4]
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine5'-Hydroxyl Protection85%Not specifiedSilica Gel Chromatography
Detritylated OligonucleotideDetritylation>99% (stepwise efficiency)Not specifiedSpectrophotometric assay of trityl cation[6][7]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle DMT_Cl DMT-Cl Phosphoramidite Nucleoside Phosphoramidite DMT_Cl->Phosphoramidite Used in preparation of Acid TCA or DCA Acid->Detritylation Reagent for

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

DMT_Protection_Reaction Deoxyuridine 2'-Deoxyuridine Protected_Uridine 5'-O-DMT-2'-Deoxyuridine Deoxyuridine->Protected_Uridine DMT_Cl DMT-Cl DMT_Cl->Protected_Uridine Pyridine Pyridine Pyridine->Protected_Uridine Solvent/ Base Agrochemical_Synthesis_Pathway cluster_synthesis Synthesis of 2-chloro-5-(trifluoromethyl)pyridine Picoline 3-Picoline N_Oxide N-oxy-3- methylpyridine Picoline->N_Oxide N-Oxidation Chloro_Methyl 2-chloro-5- methylpyridine N_Oxide->Chloro_Methyl Chlorination Trichloro 2-chloro-5-trichloro methylpyridine Chloro_Methyl->Trichloro Side-chain Chlorination Final_Intermediate 2-chloro-5-(trifluoro methyl)pyridine Trichloro->Final_Intermediate Fluorination Haloxyfop_Synthesis Intermediate 2,3-dichloro-5- (trifluoromethyl)pyridine Haloxyfop Haloxyfop-P-methyl Intermediate->Haloxyfop Phenoxypropionate (R)-2-(4-hydroxyphenoxy) propionic acid methyl ester Phenoxypropionate->Haloxyfop Base K₂CO₃ Base->Haloxyfop Base Solvent Chlorobenzene Solvent->Haloxyfop Solvent

References

Application Notes and Protocols: Catechol Precursors for Siderophore Vector Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are small, high-affinity iron-chelating molecules produced by bacteria and fungi to acquire iron, an essential nutrient, from their environment. The "Trojan Horse" strategy in drug development exploits the siderophore-mediated iron uptake systems of pathogenic bacteria to deliver antimicrobial agents into the cell, bypassing common resistance mechanisms. Catechol-containing siderophores, such as enterobactin, are particularly effective scaffolds for this purpose due to their exceptionally high affinity for ferric iron.[1][2] This document provides detailed application notes and protocols for the use of catechol precursors in the synthesis of siderophore vectors for targeted drug delivery.

Data Presentation

The following tables summarize key quantitative data for the synthesis and performance of catechol-based siderophore vectors.

Table 1: Synthesis Yields of Key Intermediates

StepIntermediatePrecursorReagentsTypical Yield (%)Reference
12,3-Bis(benzyloxy)benzoic acid2,3-Dihydroxybenzoic acidBenzyl bromide, K₂CO₃, DMF>90[3]
22,3-Bis(benzyloxy)benzoyl-Gly-OtBu2,3-Bis(benzyloxy)benzoic acid, H-Gly-OtBuHATU, DIPEA, DMF85-95[4][5]
32,3-Dihydroxybenzoyl-Glycine2,3-Bis(benzyloxy)benzoyl-Gly-OtBuH₂, Pd/C, TFA>95[6][7]

Table 2: Iron Binding Affinity of Catechol-Based Siderophores

SiderophoreTypepFe ValueStability Constant (log K)Reference
EnterobactinTriscatecholate35.549[8][9]
ChrysobactinDicatecholate26.1-[10]
Brasilibactin A analog (Bbtan)Mixed-type22.7326.96[11]

Table 3: Antimicrobial Activity of a Siderophore-Drug Conjugate

OrganismConjugate (MIC, µg/mL)Parent Drug (MIC, µg/mL)Fold Improvement
Pseudomonas aeruginosa0.51632
Escherichia coli13232
Acinetobacter baumannii26432

(Note: Data is representative and may vary based on the specific conjugate and bacterial strain.)

Experimental Protocols

Protocol 1: Synthesis of a Catechol-Based Siderophore Vector (2,3-Dihydroxybenzoyl-Glycine)

This protocol describes a three-step synthesis of a simple catechol-based siderophore vector, 2,3-dihydroxybenzoyl-glycine.

Step 1: Protection of 2,3-Dihydroxybenzoic Acid

  • Materials: 2,3-dihydroxybenzoic acid, benzyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • Dissolve 2,3-dihydroxybenzoic acid (1 equivalent) in DMF.

    • Add K₂CO₃ (3 equivalents).

    • Add benzyl bromide (2.5 equivalents) dropwise at room temperature.[12]

    • Stir the reaction mixture at room temperature for 16-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,3-bis(benzyloxy)benzoic acid.

Step 2: Amide Coupling with Glycine tert-Butyl Ester

  • Materials: 2,3-bis(benzyloxy)benzoic acid, glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), DMF, ethyl acetate, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • Dissolve 2,3-bis(benzyloxy)benzoic acid (1 equivalent) in DMF.

    • Add H-Gly-OtBu·HCl (1.2 equivalents) and DIPEA (3 equivalents).

    • Add HATU (1.2 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.[4][13]

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,3-bis(benzyloxy)benzoyl-Gly-OtBu.

Step 3: Deprotection to Yield the Final Vector

  • Materials: 2,3-bis(benzyloxy)benzoyl-Gly-OtBu, palladium on carbon (10% Pd/C), trifluoroacetic acid (TFA), methanol, dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected peptide from Step 2 in a mixture of methanol and DCM.

    • Add 10% Pd/C catalyst (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.[6][14]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the residue in DCM and add TFA to remove the tert-butyl protecting group. Stir for 2-4 hours at room temperature.

    • Concentrate the solution under reduced pressure to obtain the final product, 2,3-dihydroxybenzoyl-glycine.[15]

    • Purify by reverse-phase HPLC if necessary.[16]

Protocol 2: Conjugation of Siderophore Vector to an Amine-Containing Drug

This protocol outlines the coupling of the synthesized siderophore vector to a drug molecule containing a primary or secondary amine.

  • Materials: 2,3-dihydroxybenzoyl-glycine (from Protocol 1), amine-containing drug, HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve 2,3-dihydroxybenzoyl-glycine (1 equivalent) in anhydrous DMF.

    • Add the amine-containing drug (1.1 equivalents) and DIPEA (3 equivalents).

    • Add HATU (1.1 equivalents) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[17][18]

    • Purify the final siderophore-drug conjugate by preparative reverse-phase HPLC.

Protocol 3: Evaluation of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

This protocol determines the lowest concentration of the siderophore-drug conjugate that inhibits visible bacterial growth.

  • Materials: Siderophore-drug conjugate, parent drug, bacterial strain, Mueller-Hinton Broth (MHB) or other appropriate growth medium, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the siderophore-drug conjugate and the parent drug in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB.[19][20]

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Include a growth control (bacteria in MHB without any compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[21][22]

Protocol 4: Siderophore Competition Assay

This assay confirms that the antimicrobial activity of the conjugate is mediated by siderophore uptake pathways.

  • Materials: Siderophore-drug conjugate, native siderophore (e.g., enterobactin), bacterial strain, MHB, 96-well microtiter plates.

  • Procedure:

    • Perform an MIC assay as described in Protocol 3.

    • In a parallel experiment, add a sub-inhibitory concentration of the native siderophore to the growth medium in each well before adding the bacterial inoculum.

    • An increase in the MIC of the conjugate in the presence of the native siderophore indicates competition for the same uptake receptor, confirming the "Trojan Horse" mechanism.[23][24]

Visualizations

Synthesis_Pathway cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_conjugation Step 4: Conjugation 2_3_DHBA 2,3-Dihydroxybenzoic Acid Protected_Catechol 2,3-Bis(benzyloxy)benzoic Acid 2_3_DHBA->Protected_Catechol BnBr, K2CO3 Protected_Peptide Protected Vector Protected_Catechol->Protected_Peptide H-Gly-OtBu, HATU Final_Vector Siderophore Vector (2,3-Dihydroxybenzoyl-Glycine) Protected_Peptide->Final_Vector H2, Pd/C; TFA Siderophore_Drug_Conjugate Siderophore-Drug Conjugate Final_Vector->Siderophore_Drug_Conjugate Drug Amine-containing Drug Drug->Siderophore_Drug_Conjugate HATU, DIPEA

Caption: Synthesis pathway for a catechol-based siderophore-drug conjugate.

Trojan_Horse_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Periplasm / Cytoplasm Siderophore_Drug Siderophore-Drug Conjugate Fe_Siderophore_Drug [Fe³⁺]-Siderophore-Drug Complex Siderophore_Drug->Fe_Siderophore_Drug Fe3 Fe³⁺ Fe3->Fe_Siderophore_Drug Receptor Siderophore Receptor Fe_Siderophore_Drug->Receptor Binding Internalized_Complex Internalized Complex Receptor->Internalized_Complex Transport Drug_Release Drug Release Internalized_Complex->Drug_Release Drug_Target Bacterial Target Drug_Release->Drug_Target

Caption: "Trojan Horse" mechanism of siderophore-mediated drug delivery.

Experimental_Workflow Synthesis Synthesis of Siderophore-Drug Conjugate Purification Purification and Characterization (HPLC, MS) Synthesis->Purification MIC_Assay Antimicrobial Activity Testing (MIC Assay) Purification->MIC_Assay Competition_Assay Mechanism of Action Study (Competition Assay) MIC_Assay->Competition_Assay Data_Analysis Data Analysis and Lead Optimization Competition_Assay->Data_Analysis

Caption: Experimental workflow for developing siderophore-drug conjugates.

References

Application Notes and Protocols for Amide Coupling Reactions with 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established amide coupling methodologies and are adaptable for a range of primary and secondary amines.

Introduction

This compound is an attractive starting material in drug discovery due to the presence of the difluorobenzodioxole moiety, which can serve as a bioisosteric replacement for other functional groups and enhance pharmacokinetic properties. The carboxylic acid group provides a convenient handle for the formation of amide bonds, a common linkage in biologically active molecules. This document details two primary protocols for the amide coupling of this fluorinated carboxylic acid: one utilizing a peptide coupling reagent and another proceeding through an acyl chloride intermediate.

General Considerations for Amide Coupling

Due to the electron-withdrawing nature of the difluoromethylene group, this compound is an electron-deficient carboxylic acid. This can influence the reactivity of the carboxyl group. Standard amide coupling conditions are generally effective, but optimization of the base, coupling reagent, and reaction time may be necessary to achieve high yields, especially with less nucleophilic amines.

Data Summary

The following table summarizes typical reagents, conditions, and expected outcomes for the amide coupling of this compound with various amines. Please note that specific yields are dependent on the substrate and may require optimization.

ProtocolCoupling/Activating AgentBaseSolventAmine (Example)Reaction Time (h)Expected Yield
1HATUDIPEADMFAniline2-12Good to Excellent
1EDC/HOBtDIPEA or Et3NDMF or DCMBenzylamine4-24Good to Excellent
2Oxalyl Chloride- (cat. DMF)DCMMorpholine1-3 (for acyl chloride) then 1-4 (for amidation)Good to Excellent

Experimental Protocols

Protocol 1: Amide Coupling Using a Coupling Reagent (HATU)

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol involves the conversion of this compound to its corresponding acyl chloride, which is then reacted with an amine.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Catalytic amount of anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Formation of 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated if necessary to drive to completion.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.

Part B: Amide Formation

  • Dissolve the crude 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualized Workflows

Protocol_1_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid and Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu react Stir at Room Temperature (2-12h) add_hatu->react dilute Dilute with EtOAc react->dilute wash Wash with NaHCO3 and Brine dilute->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for Protocol 1: Direct Amide Coupling with HATU.

Protocol_2_Workflow cluster_acyl_chloride Part A: Acyl Chloride Formation cluster_amide_formation Part B: Amide Formation cluster_workup Work-up & Purification start_ac Dissolve Carboxylic Acid in DCM add_reagents_ac Add cat. DMF and Oxalyl Chloride start_ac->add_reagents_ac react_ac Stir at RT (1-3h) add_reagents_ac->react_ac concentrate_ac Concentrate react_ac->concentrate_ac acyl_chloride Crude Acyl Chloride concentrate_ac->acyl_chloride dissolve_ac Dissolve Acyl Chloride in DCM acyl_chloride->dissolve_ac add_ac Add Acyl Chloride Solution to Amine Solution at 0°C dissolve_ac->add_ac prepare_amine Prepare Solution of Amine and Base prepare_amine->add_ac react_amide Stir at RT (1-4h) add_ac->react_amide wash_amide Wash with NaHCO3 and Brine react_amide->wash_amide dry_amide Dry (Na2SO4) and Concentrate wash_amide->dry_amide purify_amide Column Chromatography dry_amide->purify_amide product Final Amide Product purify_amide->product

Caption: Workflow for Protocol 2: Amide Coupling via Acyl Chloride Intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and regioselective method is a two-step synthesis. The first step involves the formation of the precursor, 2,2-difluoro-1,3-benzodioxole. The second step is a directed ortho-lithiation of this precursor, followed by carboxylation to introduce the carboxylic acid group at the 4-position.

Q2: What are the critical parameters affecting the yield in the ortho-lithiation step?

The success of the ortho-lithiation is highly dependent on the choice of organolithium reagent, solvent, and temperature. Anhydrous conditions are crucial as organolithium reagents are extremely reactive towards water. Temperature control is also vital to prevent side reactions and decomposition.

Q3: Are there any common side products that can form during this synthesis?

Yes, potential side products can arise from incomplete lithiation, lithiation at other positions on the aromatic ring (e.g., the 5-position), or incomplete carboxylation. Additionally, if the starting material, 2,2-dichloro-1,3-benzodioxole, is used to prepare the difluoro precursor, incomplete fluorine exchange can lead to chlorinated impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of 2,2-difluoro-1,3-benzodioxole (precursor) Incomplete reaction of 2,2-dichloro-1,3-benzodioxole with the fluorinating agent (e.g., KF).- Ensure the potassium fluoride (KF) is anhydrous; dry it in a vacuum oven before use. - Use a suitable catalyst, such as potassium hydrogen fluoride (KHF₂), to facilitate the fluorine exchange.[1] - Optimize the reaction temperature, typically between 100-200°C.[1] - Ensure efficient stirring to maximize contact between the reactants.
Low yield of the final carboxylic acid product Inefficient ortho-lithiation.- Use a strong organolithium base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). - Maintain strictly anhydrous conditions throughout the reaction. - Perform the lithiation at a low temperature (e.g., -78 °C) to ensure regioselectivity and prevent side reactions.
Incomplete carboxylation.- Use a fresh source of dry ice (solid CO₂) as the carboxylating agent. - Ensure the aryllithium intermediate is added to a large excess of crushed dry ice to ensure rapid and complete carboxylation. - Allow the reaction mixture to warm to room temperature slowly after the addition of dry ice.
Formation of isomeric impurities Lithiation at an undesired position.- The 2,2-difluorodioxole group is a good directing group for ortho-lithiation to the 4-position. However, prolonged reaction times or elevated temperatures can lead to loss of regioselectivity. Keep the reaction time and temperature to the minimum required for complete lithiation.
Presence of starting material (2,2-difluoro-1,3-benzodioxole) in the final product Incomplete lithiation or carboxylation.- Increase the equivalents of the organolithium reagent to ensure complete deprotonation. - Check the quality of the organolithium reagent by titration. - As mentioned above, ensure an excess of high-quality dry ice is used for carboxylation.

Experimental Protocols

Synthesis of 2,2-difluoro-1,3-benzodioxole

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)

  • High-boiling point solvent (e.g., tetramethylene sulfone)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride and a catalytic amount of potassium hydrogen fluoride.

  • Add the solvent and then 2,2-dichloro-1,3-benzodioxole.

  • Heat the mixture with stirring to 140-160°C.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours.

  • After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

  • The organic phase, containing 2,2-difluoro-1,3-benzodioxole, will separate.

  • Isolate the organic phase and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. An 83% yield has been reported for this step.[1]

Synthesis of this compound via Directed Ortho-lithiation

This protocol is based on established methods for directed ortho-lithiation and carboxylation.

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the solution while maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.

  • In a separate flask, crush a large excess of dry ice.

  • Rapidly transfer the cold solution of the aryllithium intermediate via a cannula into the flask containing the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Carboxylation start Start: 2,2-dichloro-1,3-benzodioxole fluorination Fluorination with KF/KHF₂ start->fluorination purification1 Purification (Distillation) fluorination->purification1 precursor Product: 2,2-difluoro-1,3-benzodioxole purification1->precursor lithiation Ortho-lithiation with n-BuLi at -78°C precursor->lithiation carboxylation Carboxylation with Dry Ice (CO₂) lithiation->carboxylation workup Aqueous Workup and Acidification carboxylation->workup purification2 Purification (Recrystallization) workup->purification2 final_product Final Product: this compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for low reaction yield.

References

identification of side products in 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is typically used in nucleophilic acyl substitution reactions. The most common transformations include:

  • Amide bond formation (Amidation): Reaction with an amine in the presence of a coupling agent.

  • Ester formation (Esterification): Reaction with an alcohol, often under acidic conditions or using a coupling agent.

  • Decarboxylation: Removal of the carboxylic acid group, which can occur under thermal stress or specific catalytic conditions.

Q2: What are the general stability considerations for this compound?

A2: this compound is a relatively stable aromatic carboxylic acid. However, the presence of the electron-withdrawing difluoromethylenedioxy group can influence its reactivity. Prolonged heating at high temperatures may lead to decarboxylation. It is advisable to store the compound in a cool, dry place away from strong bases and oxidizing agents.

Q3: How can I purify the final product from unreacted starting material and side products?

A3: Purification strategies depend on the properties of your desired product and the impurities. Common techniques include:

  • Crystallization: Effective for solid products with different solubility profiles from the impurities.

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating the acidic starting material from neutral or basic products and byproducts.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield of the desired amide and presence of unknown impurities.

This is a common issue in amide coupling reactions, especially with electron-deficient carboxylic acids like this compound.

Potential Side Products and Causes:

Side ProductPotential CauseSuggested Troubleshooting Steps
N-acylurea Use of carbodiimide coupling agents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange to the more stable N-acylurea.- Use a different class of coupling agent (e.g., phosphonium or uronium salts like BOP, HATU). - Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea intermediate.
Epimerization/Racemization If the amine component is chiral, the basic conditions of some coupling protocols can lead to loss of stereochemical integrity.- Use coupling reagents known to suppress racemization (e.g., COMU, T3P). - Perform the reaction at lower temperatures.
Unreacted Starting Material Incomplete reaction due to insufficient activation of the carboxylic acid or a poorly nucleophilic amine.- Increase the equivalents of the coupling agent and/or amine. - Extend the reaction time or increase the temperature moderately. - Use a stronger coupling agent.

Experimental Protocol: General Amide Coupling

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Logical Workflow for Troubleshooting Amide Coupling:

start Low Amide Yield check_impurities Analyze crude reaction mixture by LC-MS/NMR start->check_impurities is_n_acylurea N-acylurea detected? check_impurities->is_n_acylurea is_epimerization Epimerization observed? is_n_acylurea->is_epimerization No change_coupling_agent Switch to non-carbodiimide coupling agent (e.g., HATU, COMU) is_n_acylurea->change_coupling_agent Yes add_additive Add HOBt or HOAt to the reaction is_n_acylurea->add_additive Yes is_unreacted_sm High amount of unreacted starting material? is_epimerization->is_unreacted_sm No lower_temp Lower reaction temperature is_epimerization->lower_temp Yes optimize_conditions Increase equivalents of reagents, reaction time, or temperature is_unreacted_sm->optimize_conditions Yes end Improved Amide Yield is_unreacted_sm->end No change_coupling_agent->end add_additive->end change_reagents Use racemization-suppressing coupling reagents lower_temp->change_reagents change_reagents->end stronger_coupling Use a more potent coupling agent optimize_conditions->stronger_coupling stronger_coupling->end

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification Reactions

Issue: Incomplete conversion to the ester or formation of byproducts.

Esterification of aromatic carboxylic acids can be challenging, especially with sterically hindered alcohols.

Potential Side Products and Causes:

Side ProductPotential CauseSuggested Troubleshooting Steps
Anhydride Formation In reactions using activating agents like DCC, the carboxylic acid can react with the activated intermediate to form a symmetric anhydride.- Use a large excess of the alcohol. - Add the coupling agent slowly to the reaction mixture.
Dehydration of Alcohol Under strongly acidic and high-temperature conditions (e.g., Fischer esterification), sensitive alcohols may undergo dehydration.- Use milder esterification methods (e.g., Steglich esterification with DCC/DMAP). - Perform the reaction at a lower temperature.
Unreacted Starting Material The equilibrium of Fischer esterification may not favor product formation, or the reaction conditions are not optimal for other methods.- For Fischer esterification, remove water as it forms (e.g., using a Dean-Stark apparatus). - For coupling agent-mediated reactions, increase the equivalents of reagents and/or reaction time.

Experimental Protocol: Fischer Esterification

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude ester, which can be further purified if necessary.

Signaling Pathway for Steglich Esterification Side Product:

RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium Acyl-pyridinium Intermediate O_acylisourea->Acyl_pyridinium + DMAP Ester Desired Ester O_acylisourea->Ester + Alcohol N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Alcohol Alcohol Amine_catalyst DMAP Acyl_pyridinium->Ester + Alcohol

Caption: Formation of N-acylurea side product in Steglich esterification.

Decarboxylation

Issue: Accidental loss of the carboxylic acid group, leading to the formation of 2,2-difluoro-1,3-benzodioxole.

Decarboxylation can be an undesired side reaction, particularly under harsh thermal conditions.

Potential Causes and Troubleshooting:

CauseSuggested Troubleshooting Steps
High Reaction Temperatures Prolonged heating above the decomposition temperature of the carboxylic acid.
Presence of Certain Catalysts Some transition metal catalysts can promote decarboxylation.

Quantitative Data (Hypothetical): Thermal Stability

The following table presents hypothetical data on the thermal stability of this compound. Note: This data is for illustrative purposes and should be confirmed experimentally.

Temperature (°C)Time (h)% Decarboxylation
15024< 1%
18024~5%
20012~15%
2206> 50%

Logical Diagram for Preventing Unwanted Decarboxylation:

start Reaction requires high temperature check_decarboxylation Is decarboxylation a known side reaction for this class of compound? start->check_decarboxylation monitor_reaction Monitor reaction for formation of 2,2-difluoro-1,3-benzodioxole check_decarboxylation->monitor_reaction Yes end Successful reaction with minimal decarboxylation check_decarboxylation->end No decarboxylation_observed Decarboxylation observed? monitor_reaction->decarboxylation_observed lower_temp Lower reaction temperature decarboxylation_observed->lower_temp Yes screen_catalysts Screen alternative catalysts decarboxylation_observed->screen_catalysts If temp cannot be lowered decarboxylation_observed->end No lower_temp->end screen_catalysts->end

Caption: Decision process to minimize decarboxylation.

Disclaimer: The experimental protocols and potential side products described are based on general organic chemistry principles. Researchers should always conduct their own risk assessments and optimization studies for their specific reactions.

Preventing Decarboxylation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the unwanted decarboxylation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid during experimental procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be compromised by a tendency to undergo decarboxylation, particularly under harsh reaction conditions. This guide outlines the key factors influencing the stability of this compound and provides practical strategies to minimize or eliminate this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For this compound, this results in the formation of 2,2-Difluoro-1,3-benzodioxole, an impurity that can be difficult to separate from the desired product and can complicate downstream reactions. The presence of electron-withdrawing fluorine atoms on the benzodioxole ring can influence the electronic properties of the aromatic system and potentially affect the stability of the carboxylic acid group under certain conditions.

Q2: At what temperature does this compound begin to decarboxylate?

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can promote the decarboxylation of aromatic carboxylic acids. While the specific pKa of this compound is not documented, it is prudent to assume that extreme pH levels should be avoided. For reactions requiring basic conditions, the use of milder, non-nucleophilic bases and careful temperature control is recommended. In acidic conditions, the choice of acid and solvent system can be critical. Whenever possible, maintaining a near-neutral pH is the safest approach for storage and during reaction work-ups.

Q4: Are there any solvents that are known to promote or inhibit decarboxylation?

A4: The choice of solvent can play a significant role. Polar aprotic solvents are generally preferred for reactions involving this carboxylic acid. Protic solvents, especially at elevated temperatures, may facilitate proton transfer and promote decarboxylation. For long-term storage, the compound should be kept in a dry, dark, and well-ventilated place in a tightly sealed container to protect it from moisture and light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of 2,2-Difluoro-1,3-benzodioxole as a byproduct. High reaction temperature.Reduce the reaction temperature. If the reaction is too slow, consider a more active catalyst or a longer reaction time at a lower temperature.
Use of strong acids or bases.Opt for milder reaction conditions. For base-catalyzed reactions, consider using organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases. For acid-catalyzed reactions, use the minimum necessary amount of a weaker acid.
Inappropriate solvent choice.Switch to a less protic or a non-polar aprotic solvent. Anhydrous solvents are recommended to minimize water-catalyzed decomposition.
Low yield of the desired product in amide coupling or esterification reactions. Decarboxylation of the starting material before or during the reaction.Ensure the this compound is pure and has been stored correctly. Activate the carboxylic acid at a low temperature before adding the amine or alcohol.
Side reactions promoted by the coupling agent.Choose a coupling reagent that is effective at lower temperatures. For amide coupling, reagents like HATU or HBTU in combination with a non-nucleophilic base are often effective at or below room temperature.

Experimental Protocols

General Handling and Storage

To ensure the stability of this compound, the following handling and storage procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] A desiccator can be used to minimize exposure to moisture.

  • Handling: Handle the compound in a well-ventilated area. Avoid creating dust. Use appropriate personal protective equipment, including gloves and safety glasses.

Recommended Protocol for Amide Coupling (to minimize decarboxylation)

This protocol utilizes a common peptide coupling reagent that is effective at ambient temperatures.

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: To the solution, add a suitable amide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Recommended Protocol for Esterification (Fischer Esterification with temperature control)

This protocol adapts the classic Fischer esterification with an emphasis on temperature control to prevent decarboxylation.

  • Mixing: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (can be used as the solvent if it is a liquid and inexpensive).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C). Higher temperatures should be avoided. The reaction should be monitored for the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the ester with an organic solvent, wash with water and brine, dry over an anhydrous salt, and purify as necessary.

Visualizing Experimental Logic

Logical Flow for Troubleshooting Decarboxylation

G Troubleshooting Decarboxylation of this compound start Problem: Unwanted Decarboxylation check_temp Is reaction temperature > 80°C? start->check_temp reduce_temp Action: Lower reaction temperature check_temp->reduce_temp Yes check_ph Are strong acids or bases used? check_temp->check_ph No end Resolution: Minimized Decarboxylation reduce_temp->end use_mild_reagents Action: Use mild, non-nucleophilic bases or limit acid concentration check_ph->use_mild_reagents Yes check_solvent Is the solvent protic (e.g., water, alcohol)? check_ph->check_solvent No use_mild_reagents->end use_aprotic_solvent Action: Switch to an anhydrous, polar aprotic solvent (e.g., DMF, DCM) check_solvent->use_aprotic_solvent Yes check_storage How is the starting material stored? check_solvent->check_storage No use_aprotic_solvent->end proper_storage Action: Store in a cool, dry, dark place in a sealed container check_storage->proper_storage Improperly check_storage->end Properly proper_storage->end

Caption: A flowchart for troubleshooting unwanted decarboxylation.

General Workflow for Amide Coupling while Minimizing Decarboxylation

G Amide Coupling Workflow to Prevent Decarboxylation cluster_prep Preparation cluster_reaction Reaction (at Room Temperature) cluster_workup Work-up and Purification start Start: This compound dissolve Dissolve in anhydrous polar aprotic solvent (e.g., DMF, DCM) start->dissolve activate Activate with coupling reagent (e.g., HATU) and non-nucleophilic base (e.g., DIPEA) dissolve->activate add_amine Add amine activate->add_amine monitor Monitor reaction (TLC, LC-MS) add_amine->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify product extract->purify end Final Product: Amide purify->end

Caption: A workflow for amide coupling designed to minimize decarboxylation.

References

optimizing temperature and catalyst conditions for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and catalyst conditions for chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield Despite High Conversion

Q: My reaction shows high conversion of the starting material, but the yield of the desired product is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low yield with high conversion often points towards side reactions, product degradation, or issues with product isolation. Here’s a step-by-step guide to diagnose and resolve the issue:

  • Side Reactions: Unwanted side reactions can consume the product as it's formed or compete with the main reaction pathway.

    • Temperature Optimization: Both excessively high and low temperatures can favor side reactions. A temperature screening study is recommended. Higher temperatures can sometimes lead to decomposition or undesired byproducts.[1][2] Conversely, a temperature that is too low might not provide enough energy to favor the desired reaction pathway, allowing slower, alternative reactions to occur.

    • Catalyst Selectivity: The catalyst itself may not be selective enough for the desired transformation.[3][4][5][6] Consider screening a panel of catalysts with different ligands or metal centers. The choice of catalyst can significantly influence the reaction pathway.[3][6]

    • Reagent Purity: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the primary catalyst.[7][8] Ensure all reagents are of high purity and solvents are appropriately dried and degassed.[7]

  • Product Instability: The desired product might be degrading under the reaction conditions.

    • Reaction Time: Monitor the reaction profile over time using techniques like TLC, GC, or HPLC.[2] It's possible the product forms and then decomposes with prolonged reaction times. Quenching the reaction at the optimal time is crucial.[9]

    • Work-up Conditions: The product may be unstable during the work-up procedure (e.g., exposure to acid, base, or air).[10] Analyze a crude sample of the reaction mixture before work-up to confirm product formation. If the product is present, modify the work-up to be milder (e.g., lower temperatures, neutral pH).

  • Mechanical Losses: Significant amounts of product can be lost during isolation and purification.

    • Extraction Efficiency: Ensure the solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions to maximize recovery.

    • Purification Technique: Evaluate your purification method. For example, some compounds are sensitive to silica gel chromatography.[9] Alternative methods like recrystallization or distillation might be more suitable.

Issue 2: Catalyst Appears Inactive or Shows Low Activity

Q: I've set up my catalytic reaction, but it's proceeding very slowly or not at all. What are the common reasons for low catalyst activity and how can I address them?

A: Low or no catalyst activity can be frustrating and can stem from several factors, from the catalyst itself to the reaction environment.

  • Improper Catalyst Activation: Many catalysts, especially pre-catalysts, require an in-situ activation step to form the active catalytic species.[7]

    • Review Protocol: Double-check the literature or the supplier's protocol for any required activation procedures (e.g., reduction of a metal center, ligand dissociation).

    • Activation Conditions: Ensure the conditions for activation (temperature, presence of an activator) are met.

  • Catalyst Poisoning: The catalyst's active sites can be blocked or deactivated by impurities in the reaction mixture. This is a common cause of catalyst deactivation.[11][12]

    • Common Poisons: Substances like sulfur, halides, water, and even byproducts can act as poisons.[11][12][13]

    • Troubleshooting:

      • Purify Reagents: Use highly purified starting materials and solvents.[7][8]

      • Inert Atmosphere: For air- and moisture-sensitive catalysts, ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[7][8][14]

      • Scavengers: In some cases, adding a scavenger to remove a known poison can be effective.

  • Incorrect Catalyst Handling and Storage: Catalysts can be sensitive to air, moisture, and light.[8]

    • Storage: Store catalysts under the recommended conditions, often in a desiccator or glovebox.[8][15][16]

    • Handling: Weigh and transfer sensitive catalysts quickly, preferably under an inert atmosphere, to minimize exposure.[17][18]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the catalyst to be effective. The rate of most chemical reactions increases with temperature.[1][19][20] A systematic temperature screen is advisable.

    • Solvent and Base: The choice of solvent and base can be critical and are often interdependent. A base that is not soluble in the chosen solvent will be ineffective.[7]

Frequently Asked Questions (FAQs)

Q1: How does temperature affect reaction yield?

A1: Temperature has a dual effect on chemical reactions. According to the Arrhenius equation, increasing the temperature generally increases the reaction rate.[21] This can lead to higher conversion in a given amount of time. However, for exothermic reversible reactions, increasing the temperature can shift the equilibrium towards the reactants, thereby decreasing the product yield according to Le Châtelier's principle.[1][22] For endothermic reactions, increasing the temperature favors product formation.[1] Therefore, an optimal temperature must be found that balances reaction kinetics and thermodynamic equilibrium to maximize yield.[21]

Q2: What is catalyst deactivation and can it be reversed?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[23][24] The main mechanisms of deactivation are:

  • Poisoning: Strong chemisorption of impurities onto active sites.[11][12]

  • Coking/Fouling: Deposition of carbonaceous materials or other residues on the catalyst surface.[25]

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[25]

  • Leaching: Dissolution of the active catalytic species into the reaction medium for heterogeneous catalysts.

Whether deactivation is reversible depends on the mechanism. Poisoning can be reversible if the poison is weakly adsorbed and can be removed by eliminating it from the feed.[11] Deactivation by coking can often be reversed through regeneration, which typically involves burning off the carbon deposits in a controlled manner.[25][26] Sintering is generally irreversible.[27]

Q3: How do I determine the optimal catalyst loading?

A3: The optimal catalyst loading is reaction-specific and should be determined experimentally.

  • Too Low: Insufficient catalyst will result in a slow reaction rate and potentially low yield.[8] It may also allow a non-catalyzed background reaction to become significant, which can lower selectivity.[8]

  • Too High: Excessively high catalyst loading can be uneconomical and can sometimes lead to side reactions, catalyst aggregation, or difficulties in product purification.[28]

A good starting point for many transition-metal-catalyzed reactions is 1-5 mol%.[28] For organocatalysts, 10-20 mol% is often a reasonable starting point. It is recommended to perform a screening experiment by varying the catalyst loading (e.g., 0.5, 1, 2, 5 mol%) to find the point where yield and reaction rate are maximized without a significant increase in side products.

Q4: What are some common methods for screening catalysts and reaction conditions?

A4: High-throughput screening (HTS) techniques are widely used to accelerate the discovery and optimization of catalysts and reaction conditions. These methods involve running many small-scale reactions in parallel. Some common analytical techniques used in HTS include:

  • Mass Spectrometry (MS): For rapid determination of product formation and selectivity.[29][30]

  • Chromatography (GC, HPLC): To quantify reactants, products, and byproducts.[29]

  • Spectroscopy (UV-Vis, Fluorescence): For monitoring reactions that involve a change in color or fluorescence.[29][30]

  • Infrared (IR) Thermography: To measure the heat evolved in exothermic reactions, which is proportional to the reaction rate.[29][30]

Data Presentation

Table 1: Effect of Temperature on Yield and Selectivity for a Hypothetical Exothermic Reaction

Temperature (°C)Reaction Rate (relative)Yield (%)Selectivity for Desired Product (%)
250.28598
501.09295
752.58885
1004.07570

Data is illustrative and represents a common trend for exothermic reactions where higher temperatures increase the rate but can decrease yield and selectivity due to equilibrium shifts and side reactions.

Table 2: Influence of Catalyst Loading on a Suzuki-Miyaura Coupling Reaction

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
0.1244540
0.5129895
1.06>9997
2.06>9997
5.06>9996

Illustrative data showing that increasing catalyst loading initially increases the reaction rate and yield, but beyond a certain point (the optimal loading), there is little benefit and it may even be detrimental.[7]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

  • Setup: In parallel reaction vials or a multi-well plate, add the substrate, reagents, and solvent under an inert atmosphere if required.

  • Catalyst Addition: Add the catalyst to each reaction vessel.

  • Temperature Control: Place the reaction vessels in separate heating blocks or a parallel reactor system set to different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Stir the reactions for a set period. At regular intervals, take aliquots from each reaction for analysis by a suitable method (e.g., TLC, GC, LC-MS) to determine the conversion and the formation of the desired product and any byproducts.

  • Analysis: After the reaction is complete, quench all reactions and analyze the final product distribution.

  • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Protocol 2: General Procedure for Catalyst Poisoning Test

  • Baseline Reaction: Run the reaction using standard, purified reagents and solvents to establish a baseline for yield and reaction rate.

  • Spiking Experiment: Run the reaction again under identical conditions, but add a small amount of a potential poison (e.g., a sulfur-containing compound, water) to the reaction mixture.

  • Comparison: Compare the reaction profile and final yield of the "spiked" reaction to the baseline. A significant decrease in activity or yield indicates that the added substance is a catalyst poison.

  • Reagent Purity Check: If a specific impurity is suspected in a reagent, run the reaction with a batch of that reagent known to be of high purity and compare the results to a reaction with the suspect batch.

Visualizations

Troubleshooting_Low_Yield start Low Yield with High Conversion side_reactions Side Reactions? start->side_reactions product_instability Product Instability? start->product_instability mechanical_loss Mechanical Loss? start->mechanical_loss optimize_temp Optimize Temperature side_reactions->optimize_temp screen_catalyst Screen Catalyst for Selectivity side_reactions->screen_catalyst purify_reagents Purify Reagents/Solvents side_reactions->purify_reagents monitor_time Monitor Reaction Over Time product_instability->monitor_time modify_workup Modify Work-up Conditions product_instability->modify_workup optimize_extraction Optimize Extraction mechanical_loss->optimize_extraction change_purification Change Purification Method mechanical_loss->change_purification

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Deactivation_Pathways active_catalyst Active Catalyst poisoning Poisoning (Chemical Deactivation) active_catalyst->poisoning coking Coking / Fouling (Mechanical/Chemical) active_catalyst->coking sintering Sintering (Thermal Deactivation) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst regeneration Regeneration (e.g., Burn-off) coking->regeneration sintering->deactivated_catalyst impurities Impurities (S, H2O, etc.) impurities->poisoning byproducts Byproducts / Coke byproducts->coking high_temp High Temperature high_temp->sintering regeneration->active_catalyst purification Feed Purification purification->poisoning Prevents temp_control Moderate Temperature temp_control->sintering Prevents

Caption: Common pathways of catalyst deactivation.

References

Technical Support Center: Resolving Solubility Issues of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges with 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (CAS: 126120-85-2).

Estimated Solubility Profile

Quantitative solubility data for this compound is not extensively available in published literature. However, based on the principles of "like dissolves like" and the physicochemical properties of similar aromatic carboxylic acids, the following table provides an estimated solubility profile in common organic solvents.

SolventChemical ClassPolarityEstimated SolubilityRationale
Dimethyl Sulfoxide (DMSO) SulfoxideHighSoluble A powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.
Dimethylformamide (DMF) AmideHighSoluble A polar aprotic solvent, similar to DMSO in its solvating power for many organic compounds.
Methanol AlcoholHighSparingly Soluble to Soluble A polar protic solvent that can form hydrogen bonds with the carboxylic acid group.
Ethanol AlcoholHighSparingly Soluble Similar to methanol, but its slightly lower polarity may reduce solubility.
Acetone KetoneMediumSparingly Soluble A polar aprotic solvent that can interact with the solute via dipole-dipole interactions.
Acetonitrile NitrileMediumPoorly Soluble A polar aprotic solvent, but often less effective for dissolving carboxylic acids compared to DMSO or DMF.
Ethyl Acetate EsterMediumPoorly Soluble A moderately polar solvent; the carboxylic acid's polarity may be too high for good solubility.
Dichloromethane (DCM) HalogenatedLowPoorly Soluble to Insoluble A nonpolar solvent, unlikely to effectively solvate the polar carboxylic acid group.
Chloroform HalogenatedLowPoorly Soluble to Insoluble Similar to DCM, its low polarity makes it a poor solvent for this compound.
Hexane AlkaneLowInsoluble A nonpolar solvent that will not effectively dissolve a polar carboxylic acid.
Water AqueousHighPoorly Soluble While polar, the aromatic and fluorinated portions of the molecule limit its solubility in water at neutral pH.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Calculation: The calculated concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Troubleshooting Guide

G

Caption: A workflow for troubleshooting solubility issues.

Q1: The compound is not dissolving even in solvents where it is expected to be soluble. What should I do?

A1: First, ensure that you are using a sufficient volume of solvent and that the mixture is being agitated vigorously. Gentle heating or sonication can also aid dissolution.[1] However, it is important to first confirm the thermal stability of the compound, as excessive heat can cause degradation.[1]

Q2: The compound "oils out" instead of dissolving when heated. What does this mean?

A2: This phenomenon can occur when the melting point of the compound is close to the boiling point of the solvent, or if the compound is melting before it can fully dissolve. Try using a solvent with a higher boiling point or employ a co-solvent system to alter the dissolution properties of the mixture.

Q3: The compound dissolves initially but then precipitates out of solution. Why is this happening?

A3: Precipitation can be caused by several factors:

  • Temperature Change: If the solution was heated to aid dissolution, the compound may precipitate as it cools to room temperature.

  • Addition of another reagent: If another substance is added to the solution, it may alter the polarity of the solvent system, causing the compound to become less soluble. The added reagent could also be reacting with your compound to form a less soluble product.

Q4: My solubility results are inconsistent between experiments. What could be the cause?

A4: Inconsistent results often stem from variations in experimental conditions. Ensure that the temperature, agitation speed, and equilibration time are kept constant. Also, verify the purity of both the compound and the solvents used, as impurities can affect solubility.

Frequently Asked Questions (FAQs)

G RCOOH RCOOH RCOONa RCOONa RCOOH->RCOONa Deprotonation H2O H2O RCOONa->H2O Dissociation Base Base Base->RCOONa

Caption: pH modification enhances solubility via salt formation.

Q1: What is the best initial approach to solubilizing this compound?

A1: A systematic approach starting with small-scale tests is recommended. Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a good starting point.[1] If DMSO is incompatible with your experimental system, other polar aprotic solvents like Dimethylformamide (DMF) can be tested.[1]

Q2: How can I chemically modify the compound to improve its aqueous solubility?

A2: As a carboxylic acid, the most effective way to increase its aqueous solubility is to convert it into a salt.[2] By adding a base, such as sodium hydroxide or potassium hydroxide, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water.[2]

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent is a highly effective technique. A small amount of a miscible organic solvent in which the compound is highly soluble (e.g., DMSO or ethanol) can be added to the primary solvent (e.g., an aqueous buffer) to increase the overall solvating power of the mixture.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat). Gentle warming can be an effective method to increase the amount of compound that dissolves. However, it is crucial to ensure the compound is thermally stable at the elevated temperature to avoid degradation.[1]

Q5: Is sonication a useful technique for dissolving this compound?

A5: Yes, sonication can be effective for dissolving stubborn compounds.[1] It uses high-frequency sound waves to agitate the solvent and break down solid particles, which can accelerate the dissolution process. It is advisable to use sonication in short bursts to prevent overheating of the sample.[1]

References

stability of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid in experimental settings?

A1: The primary stability concerns for this molecule are related to its two key functional groups: the carboxylic acid and the 2,2-difluoro-1,3-benzodioxole ring. The carboxylic acid can undergo standard acid-base reactions. The difluorinated acetal of the dioxole ring may be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the opening of the dioxole ring to form a catechol derivative.

Q2: How might the stability of this compound be affected by pH?

A2: In acidic solutions, protonation of the ether oxygens in the dioxole ring could facilitate nucleophilic attack by water, potentially leading to ring-opening. In strongly basic solutions, the carboxylic acid will be deprotonated to its carboxylate salt. While the benzodioxole ring is generally stable, extreme basic conditions could potentially promote hydrolysis, although typically less readily than under acidic conditions.

Q3: Are there any visible signs of degradation I should watch for in my experiments?

A3: Degradation of the benzodioxole ring could result in the formation of catechol-like structures. These compounds are often susceptible to oxidation, which can lead to the formation of colored byproducts, potentially causing a change in the color of your reaction mixture or solution over time. Additionally, the appearance of new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) would be a strong indicator of degradation.

Q4: What are the likely degradation products under harsh acidic or basic conditions?

A4: The most probable degradation product from the cleavage of the dioxole ring would be 3,4-dihydroxy-2,2-difluorobenzoic acid (a catechol derivative). The carboxylic acid moiety is generally stable under hydrolytic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected color change in the reaction mixture (e.g., turning brown or dark). Oxidation of catechol byproducts formed from the degradation of the benzodioxole ring.- Confirm the pH of your medium. If highly acidic or basic, consider adjusting to a more neutral range if your experimental conditions permit.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Analyze a sample by HPLC or LC-MS to identify potential degradation products.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation of the starting material.- Compare the retention times and mass spectra of the new peaks with potential degradation products.- Run a control experiment where the compound is incubated in the reaction solvent without other reagents to assess solvent-mediated degradation.- Consider lowering the reaction temperature or reducing the reaction time.
Low yield or incomplete reaction. The compound may be degrading under the reaction conditions before the desired transformation can occur.- Assess the stability of the compound under the reaction conditions in a separate experiment.- If instability is confirmed, explore alternative, milder reaction conditions (e.g., lower temperature, different catalyst, shorter reaction time).
Inconsistent experimental results. Variable degradation of the compound due to slight differences in experimental setup (e.g., pH, temperature, exposure to air).- Carefully control and monitor the pH and temperature of your experiments.- Ensure consistent handling and storage of the compound.- Prepare fresh solutions of the compound for each experiment.

Experimental Protocols

As no specific stability studies are published, a general protocol for assessing the stability of this compound is provided below. Researchers should adapt this protocol to their specific experimental conditions.

General Protocol for pH Stability Assessment

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Ensure the amount of organic solvent is minimal to not significantly alter the aqueous buffer's properties.

  • Incubation: Incubate the sample vials at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature for accelerated studies).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Neutralize the pH of the withdrawn aliquots to prevent further degradation before analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with a UV detector or LC-MS. Quantify the peak area of the parent compound at each time point.

  • Data Evaluation: Plot the concentration or peak area of the parent compound versus time for each pH condition to determine the rate of degradation.

Visualizations

The following diagrams illustrate a hypothetical degradation pathway and a general workflow for troubleshooting stability issues.

This compound This compound Catechol Derivative 3,4-Dihydroxy-2,2- difluorobenzoic acid This compound->Catechol Derivative  Strong Acid or Base (Hydrolysis) Oxidized Products Colored Byproducts Catechol Derivative->Oxidized Products  Air (O2)

Caption: Hypothetical degradation of this compound.

cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Inconsistent Results Inconsistent Results Potential Degradation Potential Degradation Inconsistent Results->Potential Degradation Control pH Control pH Potential Degradation->Control pH Is pH extreme? Control Temp Control Temp Potential Degradation->Control Temp Is temp high? Inert Atmosphere Inert Atmosphere Potential Degradation->Inert Atmosphere Color change? Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Potential Degradation->Analyze by HPLC/LC-MS Confirm

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Mitigating Thermal Decomposition During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting thermal decomposition during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is thermal decomposition and why is it a concern in chemical synthesis?

A1: Thermal decomposition, or thermolysis, is the breakdown of a chemical compound into simpler substances when subjected to heat.[1][2] This is a critical concern in synthesis, particularly in drug development, because it can lead to reduced yield of the desired product, formation of impurities, and in the case of highly exothermic reactions, can create safety hazards like thermal runaway.[1][3] The thermal stability of a substance is crucial as it affects the chemical integrity, efficacy, and shelf-life of active pharmaceutical ingredients (APIs).[4][5][6]

Q2: What are the common signs that my product or reactants are undergoing thermal decomposition?

A2: Common indicators of thermal decomposition include:

  • Unexpected color change or charring: This can indicate the formation of degradation byproducts.[7]

  • Low yield of the desired product: If the reaction is not proceeding as expected, decomposition of starting materials or products could be a cause.[8]

  • Formation of a complex mixture of products: The presence of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis suggests side reactions, which can be induced by excessive heat.[7][8]

  • Gas evolution or pressure build-up: Decomposition can release gaseous byproducts, leading to an increase in pressure within the reaction vessel.[9]

  • Unexpected exotherm: A sudden and uncontrolled increase in reaction temperature can be a sign of a runaway decomposition reaction.[3]

Q3: How can I determine the decomposition temperature of my compound?

A3: Several thermal analysis techniques can be used to determine the decomposition temperature of a substance:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated.[10] A significant mass loss indicates decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated.[11] It can detect endothermic or exothermic events associated with decomposition.[4][11]

  • Simultaneous Thermal Analysis (STA): This method combines TGA and DSC in a single measurement, providing comprehensive information about thermal events and mass changes.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low product yield and formation of multiple byproducts.

This is a common problem that can often be attributed to thermal decomposition of either the starting materials, intermediates, or the final product.

Troubleshooting Steps:

  • Temperature Control:

    • Problem: The reaction temperature may be too high, or there might be localized overheating ("hotspots").[7][12]

    • Solution:

      • Lower the overall reaction temperature. Even a small reduction can significantly decrease the rate of decomposition.[8]

      • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent hotspots.[12]

      • For highly exothermic reactions, consider adding reagents slowly or using a cooling bath to dissipate heat effectively.[8][13]

  • Reaction Time:

    • Problem: Prolonged exposure to elevated temperatures can lead to product degradation.[8]

    • Solution:

      • Monitor the reaction progress closely using techniques like TLC or LC-MS.[8]

      • Stop the reaction and begin workup as soon as the starting material is consumed to minimize the time the product is exposed to heat.[7]

  • pH Management:

    • Problem: Extreme pH conditions, especially strongly alkaline environments, can promote decomposition of sensitive functional groups.[7]

    • Solution:

      • If a base is required, consider using a milder, non-nucleophilic base.[7]

      • Add the base slowly and at a low temperature to control the reaction.[7]

Logical Troubleshooting Flow for Low Yield:

LowYieldTroubleshooting Start Low Product Yield CheckTemp Is Temperature Optimized? Start->CheckTemp CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes ReduceTemp Lower Temperature / Improve Cooling CheckTemp->ReduceTemp No CheckpH Is pH Controlled? CheckTime->CheckpH Yes MonitorReaction Monitor Progress (TLC/LC-MS) & Reduce Time CheckTime->MonitorReaction No UseMilderBase Use Milder Base / Control Addition CheckpH->UseMilderBase No Success Yield Improved CheckpH->Success Yes ReduceTemp->CheckTime MonitorReaction->CheckpH UseMilderBase->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Uncontrolled exotherm or thermal runaway during scale-up.

Scaling up a reaction can be challenging because the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14]

Troubleshooting & Prevention:

  • Heat Management Systems:

    • Problem: The reactor's cooling system cannot handle the heat generated by the reaction.[12]

    • Solution:

      • Utilize reactors with high heat transfer capabilities, such as those with cooling jackets, internal cooling coils, or external heat exchangers.[12][13][15]

      • For very exothermic processes, consider continuous flow chemistry, which offers a much higher surface-to-volume ratio for superior heat management.[15]

  • Dosing and Concentration Control:

    • Problem: Adding a reactant too quickly can lead to a rapid accumulation of unreacted material and a sudden, uncontrolled release of heat.[3]

    • Solution:

      • Control the rate of addition of the limiting reagent. Automated systems can adjust the flow rate based on real-time temperature monitoring.[15]

      • Consider diluting the reactants, although this may slow down the reaction rate.[8]

  • Process Safety Studies:

    • Problem: Lack of understanding of the reaction's thermal properties.

    • Solution:

      • Before scaling up, perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[3][12]

Experimental Workflow for Safe Scale-Up:

ScaleUpWorkflow cluster_lab Lab Scale cluster_pilot Pilot Plant / Scale-Up LabDev Process Development Calorimetry Reaction Calorimetry (Determine ΔH, MTSR) LabDev->Calorimetry Reactor Select Appropriate Reactor (Jacketed, Flow, etc.) Calorimetry->Reactor Informs Design ControlledDosing Implement Controlled Dosing Reactor->ControlledDosing RealTimeMonitoring Real-Time Temperature & Pressure Monitoring ControlledDosing->RealTimeMonitoring SafeProduction SafeProduction RealTimeMonitoring->SafeProduction Successful Scale-Up

Caption: Workflow for safe scale-up of exothermic reactions.

Data Presentation

Table 1: Thermal Stability of Select Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical IngredientAutoclave Stability (121°C)Dry Heat Stability (>160°C)Notes on Thermal Degradation
AcetylcysteineNoNoSignificant degradation observed at 80°C over 3 hours.[16]
Amikacin SulfateYesUnknownAqueous solutions are generally stable to autoclaving.[16]
Amphotericin BNoNoNot stable at temperatures required for autoclave or dry heat sterilization.[16]
AnastrozoleYesUnknownMinimal degradation after exposure to 105°C for 6 hours.[16]
Arginine HClYesUnknownSome formulations require autoclave sterilization, suggesting stability.[16]
NiacinamideYesUnknownProcedures exist for autoclaving at 121°C for 20 minutes.[16]
TacrolimusNoNoSignificant degradation noted in aqueous preparations subjected to autoclaving.[16]
Vancomycin HClNoNoDegradation observed after 300 minutes at 80°C.[16]

Note: Stability can be influenced by factors such as pH, excipients, and solvents.[16] Stability testing on specific formulations is always recommended.[16]

Experimental Protocols

Protocol 1: General Method for Minimizing Decomposition During a Reaction with a Heat-Sensitive Aldehyde

This protocol provides a general methodology for reacting a heat-sensitive aldehyde with a primary amine, with an emphasis on minimizing decomposition.[7]

1. Preparation:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).[7]

2. Cooling:

  • Cool the solution to 0°C using an ice bath.[7]

3. Aldehyde Addition:

  • Dissolve the heat-sensitive aldehyde (1.0 - 1.2 equivalents) in the same anhydrous solvent.[7]

  • Add the aldehyde solution dropwise to the cooled amine solution over a period of 15-30 minutes with gentle stirring.[7]

4. Reaction Monitoring:

  • Maintain the reaction at 0°C or allow it to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

5. Workup:

  • Once the reaction is complete, proceed with the workup and purification as quickly as possible to avoid further degradation of the product.[7]

Protocol 2: Analytical Detection of Thermal Decomposition Products using TGA-MS

This protocol outlines a general procedure for identifying the gaseous byproducts of thermal decomposition.

1. Sample Preparation:

  • Place a small, accurately weighed amount of the sample (typically 1-10 mg) into a TGA crucible.

2. Instrument Setup:

  • Place the crucible in the TGA instrument.

  • Couple the outlet of the TGA furnace to a mass spectrometer (MS) via a heated transfer line.[10]

  • Purge the system with an inert gas (e.g., Argon or Nitrogen) at a controlled flow rate.[10][17]

3. Thermal Program:

  • Heat the sample using a programmed temperature ramp (e.g., 10°C/min) to a temperature beyond its expected decomposition point.[17]

4. Data Acquisition:

  • Simultaneously record the mass loss of the sample (TGA data) and the mass spectra of the evolved gases (MS data) as a function of temperature and time.[10][17]

5. Data Analysis:

  • Correlate the temperatures of mass loss events from the TGA data with the appearance of specific mass-to-charge ratio (m/z) peaks in the MS data to identify the chemical composition of the evolved decomposition products.[17]

Signaling Pathway of Thermal Decomposition and Analysis:

DecompositionPathway cluster_analysis Analytical Monitoring Compound API / Intermediate Heat Heat (Energy Input) Decomposition Thermal Decomposition Compound->Decomposition Breaks Chemical Bonds Heat->Decomposition Products Desired Product Decomposition->Products Byproducts Decomposition Byproducts (Gaseous & Solid) Decomposition->Byproducts TGA TGA (Mass Loss) Decomposition->TGA Monitors DSC DSC (Heat Flow) Decomposition->DSC Monitors MS_GC MS/GC-MS (Byproduct ID) Byproducts->MS_GC Analysis

References

troubleshooting common issues in fluorinated benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated benzodioxoles. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2,2-difluoro-1,3-benzodioxole?

A1: The most common precursor is 2,2-dichloro-1,3-benzodioxole, which undergoes a halogen exchange reaction. This dichloro intermediate can be synthesized from 1,3-benzodioxole (also known as methylenedioxybenzene) through chlorination.[1]

Q2: Which fluorinating agents are typically used for this synthesis?

A2: The primary fluorinating agents employed are potassium fluoride (KF) and anhydrous hydrogen fluoride (HF).[2][3] The choice between them often depends on the available equipment and safety considerations, as HF requires specialized handling procedures.

Q3: What is the role of a catalyst in the fluorination of 2,2-dichloro-1,3-benzodioxole?

A3: Catalysts are crucial for facilitating the chlorine-fluorine exchange. When using potassium fluoride, a catalyst such as potassium hydrogen fluoride (KHF₂) or a phase transfer catalyst (PTC) is often employed to enhance the reaction rate and yield.[2][4]

Q4: How does water content affect fluorination reactions with potassium fluoride?

A4: The presence of water can be detrimental in fluorination reactions using KF. Water can react with the starting material, 2,2-dichloro-1,3-benzodioxole, to form byproducts like pyrocatechol carbonate.[2] Therefore, using anhydrous KF and solvents is highly recommended. Interestingly, in some cases, a small, controlled amount of water can help generate the active catalyst KHF₂ in situ from KF.[5]

Q5: What are the typical purification methods for fluorinated benzodioxoles?

A5: Purification is commonly achieved through distillation.[2][4] Following the reaction, the mixture is typically cooled, and water is added to dissolve inorganic salts. The organic phase containing the product is then separated and purified by distillation.

Troubleshooting Guide

Problem 1: Low or No Conversion of 2,2-dichloro-1,3-benzodioxole
Possible Cause Suggested Solution
Inactive Fluorinating Agent Use freshly dried, finely powdered potassium fluoride. Ensure anhydrous hydrogen fluoride is of high purity.
Insufficient Catalyst Increase the molar ratio of the catalyst (e.g., KHF₂) relative to the substrate. For PTCs, ensure the chosen catalyst is effective for solid-liquid phase transfer.
Low Reaction Temperature Gradually increase the reaction temperature. The optimal range is typically between 100°C and 200°C.[2] Monitor for potential degradation of starting material at higher temperatures.
Poor Solvent Choice Use a high-boiling polar aprotic solvent like sulfolane (tetramethylene sulfone) or acetonitrile to ensure the reactants are sufficiently solubilized at the reaction temperature.[2]
Presence of Water Ensure all reagents and solvents are anhydrous. Dry KF in a vacuum oven before use.[2]
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Reaction with Residual Water As mentioned, water can lead to the formation of pyrocatechol carbonate.[2] Rigorously dry all reagents and glassware.
Degradation at High Temperatures If the reaction is run at excessively high temperatures (e.g., >250°C), degradation of the starting material and product can occur.[2] Optimize the temperature to achieve a reasonable reaction rate without significant decomposition.
Incomplete Halogen Exchange The presence of 2-chloro-2-fluoro-1,3-benzodioxole indicates incomplete reaction. Increase the reaction time or the amount of fluorinating agent.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion Formation During Workup Add brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation.
Co-distillation with Solvent If the boiling point of the solvent is close to that of the product, separation by distillation can be challenging. Choose a solvent with a significantly different boiling point. For example, the boiling point of 2,2-difluoro-1,3-benzodioxole is around 129-130°C.[1]
Contamination with Starting Material If the conversion is incomplete, the final product will be contaminated with the starting material. Monitor the reaction progress by GC to ensure complete conversion before workup.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2-difluoro-1,3-benzodioxole

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,2-dichloro-1,3-benzodioxoleKF (anhydrous)KHF₂Sulfolane140883[2]
2,2-dichloro-1,3-benzodioxoleAnhydrous HF--01-[3]
1,3-benzodioxoleChlorine (for dichlorination)AIBNBenzotrifluoride85-95--[3]

Experimental Protocols

Protocol 1: Synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole using KF

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF), dried in a vacuum at 150°C

  • Potassium hydrogen fluoride (KHF₂)

  • Sulfolane (tetramethylene sulfone)

  • Water

  • Glass three-necked round bottom flask

  • Stirrer

  • Condenser

  • Heating mantle

Procedure:

  • In a three-necked round bottom flask equipped with a stirrer and a condenser, charge anhydrous KF (e.g., 3.61 mol), KHF₂ (e.g., 0.29 mol), and sulfolane (e.g., 500 g).

  • Add 2,2-dichloro-1,3-benzodioxole (e.g., 1.18 mol) to the flask.

  • Heat the mixture to 140°C with stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC). The reaction is typically complete after approximately 8 hours, showing 100% conversion of the starting material.

  • After the reaction is complete, cool the reaction mixture.

  • Add water (e.g., 2000 g) to dissolve the inorganic salts and the sulfolane.

  • An organic phase consisting mainly of 2,2-difluoro-1,3-benzodioxole will separate.

  • Isolate the organic phase and purify it by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. An expected yield is around 83%.

Protocol 2: Synthesis of 2,2-dichloro-1,3-benzodioxole from 1,3-benzodioxole

This protocol is based on a described method for the chlorination of 1,3-benzodioxole.[6]

Materials:

  • 1,3-benzodioxole

  • Phosphorus pentachloride (PCl₅)

  • Carbon tetrachloride (CCl₄)

  • Chlorine gas

  • Round bottom flask

  • Dropping funnel

  • Stirrer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round bottom flask, prepare a solution of phosphorus pentachloride (e.g., 276 g) in carbon tetrachloride (e.g., 840 ml).

  • With stirring, add 1,3-benzodioxole (e.g., 160 g) dropwise to the PCl₅ solution. A vigorous evolution of hydrogen chloride will be observed.

  • Towards the end of the reaction, pass chlorine gas (e.g., 85 g) through the mixture at approximately 20°C.

  • Once the gas evolution ceases, heat the mixture to reflux.

  • After the reaction is complete, recover the phosphorus trichloride and carbon tetrachloride by distillation.

  • The desired product, 4-methyl-2,2-dichloro-1,3-benzodioxole (assuming a substituted starting material as in the reference), can then be obtained by distillation under reduced pressure.

Mandatory Visualization

Synthesis_Troubleshooting_Workflow Fluorinated Benzodioxole Synthesis: Troubleshooting Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Start Start Prepare_Reagents Prepare Anhydrous Reagents (KF, Solvent) Start->Prepare_Reagents Reaction_Setup Set up Reaction: 2,2-dichloro-1,3-benzodioxole, KF, Catalyst, Solvent Prepare_Reagents->Reaction_Setup Heating Heat to 100-200°C Reaction_Setup->Heating Monitoring Monitor by GC Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Complete Conversion Low_Conversion Low Conversion? Monitoring->Low_Conversion Byproducts Byproducts Formed? Monitoring->Byproducts Purification Distillation Workup->Purification Product Pure Fluorinated Benzodioxole Purification->Product Low_Conversion->Workup No Check_Reagents Check Reagent Activity & Anhydrous Conditions Low_Conversion->Check_Reagents Yes Optimize_Conditions Increase Temperature or Catalyst Loading Check_Reagents->Optimize_Conditions Optimize_Conditions->Heating Byproducts->Workup No Check_Water Ensure Anhydrous Conditions Byproducts->Check_Water Yes Optimize_Temp Lower Reaction Temperature Check_Water->Optimize_Temp Optimize_Temp->Heating

Caption: Troubleshooting workflow for fluorinated benzodioxole synthesis.

Halogen_Exchange_Factors Key Factors in Halogen Exchange Fluorination cluster_reagents Reagents cluster_conditions Reaction Conditions Reaction_Outcome Desired Product Yield & Purity Fluorinating_Agent Fluorinating Agent (KF, HF) Fluorinating_Agent->Reaction_Outcome Catalyst Catalyst (KHF2, PTC) Catalyst->Reaction_Outcome Substrate Substrate (2,2-dichloro-1,3-benzodioxole) Substrate->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome Solvent Solvent (Polar Aprotic) Solvent->Reaction_Outcome Anhydrous Anhydrous Conditions Anhydrous->Reaction_Outcome

References

Technical Support Center: Large-Scale Production and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Large-Scale Production and Purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Production

Q1: What are the primary reasons for low protein yield in large-scale production?

Low protein yield at a large scale can stem from several factors that may not be apparent in small-scale experiments.[1][2] Key considerations include:

  • Expression System Limitations: The chosen expression system (e.g., bacterial, yeast, mammalian) may not be optimal for large-scale production of your specific protein, potentially leading to issues with protein folding, stability, or post-translational modifications.[3][4][5]

  • Suboptimal Culture Conditions: Factors such as temperature, pH, dissolved oxygen, and nutrient availability become more challenging to control in large bioreactors, impacting cell growth and protein expression.[3][4]

  • Vector and Host Strain Issues: The expression vector might not be stable, or the host strain may not be robust enough for the stresses of large-scale fermentation.[6] Problems can include plasmid loss or metabolic burden on the host cells.

  • Codon Usage: Differences in codon usage between the gene of interest and the expression host can lead to translational inefficiencies.[6]

  • Protein Toxicity: The expressed protein may be toxic to the host cells, limiting cell density and overall yield.[6]

Q2: How can I address protein aggregation and the formation of inclusion bodies?

Protein aggregation into insoluble inclusion bodies is a common challenge, especially in bacterial expression systems.[2] Strategies to mitigate this include:

  • Lowering Expression Temperature: Reducing the temperature after induction can slow down protein synthesis, allowing more time for proper folding.[7]

  • Optimizing Inducer Concentration: Using a lower concentration of the inducer can reduce the rate of protein expression.[7]

  • Changing Expression Host or Vector: Some host strains are engineered to enhance protein solubility. Using a different vector with a solubility-enhancing fusion tag can also be effective.[8]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the target protein.[5]

Purification

Q3: My chromatography column is clogging or fouling at a large scale. What can I do?

Column clogging and fouling are frequent issues when scaling up chromatography processes.[1] Here are some troubleshooting steps:

  • Improve Feed Stream Clarity: Ensure the feed stream is adequately clarified to remove cells, cell debris, and other particulates before loading onto the column. This may involve centrifugation followed by depth filtration.[9]

  • Optimize Buffer Conditions: The composition of your buffers (e.g., pH, ionic strength) can affect the solubility of your target protein and impurities.

  • Adjust Flow Rate: A high flow rate can lead to increased pressure and compaction of the chromatography resin.

  • Consider a Different Resin: The pore size and chemistry of the chromatography resin should be appropriate for your target molecule and the scale of your operation.[10]

Q4: How can I improve the removal of Host Cell Proteins (HCPs)?

Host cell proteins are a major class of process-related impurities that must be removed.[11][12] Effective strategies include:

  • Multi-modal Chromatography: Employing orthogonal chromatography steps (e.g., ion exchange followed by hydrophobic interaction) is a standard approach to separate HCPs with different physicochemical properties from the target protein.

  • Protein A Affinity Chromatography Optimization: For antibody purification, optimizing the wash steps during Protein A chromatography can significantly reduce HCP levels.

  • Advanced Resins: Newer chromatography resins have been developed with improved selectivity for HCP removal.

Q5: What are the best practices for endotoxin removal?

Endotoxins (lipopolysaccharides) from gram-negative bacteria are common contaminants that must be cleared.[13][14] Key strategies include:

  • Anion-Exchange Chromatography: Under conditions where the target protein does not bind, the negatively charged endotoxins can be effectively captured.[15]

  • Affinity Chromatography: Specialized affinity resins designed to bind endotoxins can be highly effective.[13][14]

  • Two-phase Extraction: This technique can be used to partition endotoxins away from the target protein.[15]

Troubleshooting Guides

Issue: Low Yield in Large-Scale Protein Expression

This guide provides a systematic approach to troubleshooting low protein yield when scaling up.

Low_Yield_Troubleshooting Start Low Protein Yield Detected CheckExpression Verify Protein Expression (e.g., Western Blot) Start->CheckExpression OptimizeCulture Optimize Culture Conditions (Temp, pH, DO) CheckExpression->OptimizeCulture Expression Confirmed VectorHost Evaluate Vector Stability & Host Strain CheckExpression->VectorHost No/Low Expression Solubility Assess Protein Solubility OptimizeCulture->Solubility CodonOptimize Codon Optimization VectorHost->CodonOptimize PurificationLoss Investigate Purification Step Losses Solubility->PurificationLoss Protein is Soluble AggregationTroubleshooting Go to Aggregation Troubleshooting Guide Solubility->AggregationTroubleshooting Protein is Insoluble Success Yield Improved PurificationLoss->Success

Low Yield Troubleshooting Workflow

Issue: Protein Aggregation and Inclusion Body Formation

This guide outlines steps to address the formation of insoluble protein aggregates.

Aggregation_Troubleshooting Start Protein Aggregation (Inclusion Bodies) LowerTemp Lower Expression Temperature Start->LowerTemp ReduceInducer Reduce Inducer Concentration LowerTemp->ReduceInducer Success Soluble Protein Obtained LowerTemp->Success Success ChangeHostVector Change Host Strain or Use Solubility Tag ReduceInducer->ChangeHostVector ReduceInducer->Success Success CoexpressChaperones Co-express with Chaperones ChangeHostVector->CoexpressChaperones ChangeHostVector->Success Success Refolding In Vitro Refolding of Inclusion Bodies CoexpressChaperones->Refolding If Aggregation Persists CoexpressChaperones->Success Success Refolding->Success Success

Protein Aggregation Troubleshooting Workflow

Issue: Inefficient Downstream Filtration

This section provides guidance for common issues in depth filtration and tangential flow filtration (TFF).

Depth Filtration Troubleshooting
Problem Potential Cause Recommended Solution
High Differential Pressure Filter clogging due to high particle load.Use a coarser pre-filter; optimize cell clarification (e.g., centrifugation) before filtration.[9][16]
Premature Fouling High cell density and low cell viability in the feed stream.[17]Consider a combination of clarification methods (e.g., centrifugation followed by depth filtration).[17]
Low Throughput Inappropriate filter media for the feed stream.Screen different grades of depth filters to find the optimal one for your process.[9]
Tangential Flow Filtration (TFF) Troubleshooting
Problem Potential Cause Recommended Solution
Low Flux Membrane fouling; concentration polarization.Optimize transmembrane pressure (TMP) and cross-flow velocity.[18][19] Consider pre-filtration of the feed.
High TMP Blockage in the flow path; high viscosity of the retentate.Check for kinks in tubing; ensure proper system setup.[20] Dilute the feed if necessary.
Product Loss Inappropriate membrane molecular weight cut-off (MWCO).Select a membrane with an MWCO that is 3-5 times smaller than the molecular weight of the target protein.
Issue: Inadequate Viral Clearance

Ensuring the viral safety of biopharmaceuticals is a critical regulatory requirement.[21]

Viral_Clearance_Workflow Start Viral Clearance Study Planning RiskAssessment Risk Assessment of Raw Materials & Process Start->RiskAssessment SelectMethods Select Orthogonal Viral Clearance Methods (e.g., Filtration, Inactivation) RiskAssessment->SelectMethods ScaleDown Develop & Qualify Scale-Down Model SelectMethods->ScaleDown SpikingStudy Perform Viral Spiking Study ScaleDown->SpikingStudy Assay Quantify Virus Reduction (LRV) SpikingStudy->Assay Report Generate Validation Report Assay->Report

Viral Clearance Study Workflow

Experimental Protocols

Protocol: Viral Clearance Validation by Nanofiltration

This protocol provides a general methodology for validating viral clearance using a nanofilter.

  • Objective: To determine the log reduction value (LRV) of a specific virus by a nanofiltration step.

  • Materials:

    • Virus stock with a known titer.

    • Process intermediate (feed stream).

    • Nanofiltration device and system.

    • Appropriate buffers.

    • Virus titration assay materials.

  • Methodology:

    • System Preparation: Equilibrate the nanofiltration system with the appropriate buffer.

    • Pre-filtration (if necessary): Filter the process intermediate through a clarifying filter to prevent premature clogging of the nanofilter.

    • Spiking: Spike a known volume of the process intermediate with the virus stock to achieve a target virus concentration.

    • Filtration: Process the spiked feed stream through the nanofilter at a defined pressure and flow rate.

    • Sampling: Collect samples of the spiked feed stream (pre-filtration) and the filtrate (post-filtration).

    • Virus Titration: Determine the virus titer in the pre- and post-filtration samples using a validated assay (e.g., plaque assay, TCID50).

    • LRV Calculation: Calculate the Log Reduction Value using the formula: LRV = log10 (Total virus in spiked load / Total virus in filtrate)[22]

Data Presentation

Table 1: Regulatory Limits for Endotoxins in Pharmaceutical Products
Product Type Endotoxin Limit
Injectable Drugs (intravenous)5 EU/kg of body weight
Injectable Drugs (intrathecal)0.2 EU/kg of body weight
Medical Devices in contact with cardiovascular/lymphatic systems20 EU/device
Medical Devices in contact with cerebrospinal fluid2.15 EU/device[23]
Issue: Extractables and Leachables (E&L)

Extractables and leachables are chemical compounds that can migrate from manufacturing components into the product.[24]

EL_Relationship Extractables Extractables (Potential Leachables) Generated under harsh conditions Leachables Leachables (Subset of Extractables) Migrate under normal process conditions Extractables->Leachables subset of

Relationship between Extractables and Leachables

References

Validation & Comparative

A Comparative Guide to Catechol Protecting Groups: Spotlight on 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of catechol moieties is a critical consideration in the synthesis of complex molecules. The choice of protecting group can significantly impact reaction yields, stability under various conditions, and the overall efficiency of a synthetic route. This guide provides an objective comparison of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid as a catechol protecting group against other common alternatives, supported by available experimental data.

The catechol functional group, with its two adjacent hydroxyl groups on a benzene ring, is a common structural motif in a wide range of biologically active compounds, including neurotransmitters, hormones, and kinase inhibitors. However, the high reactivity and susceptibility to oxidation of catechols often necessitate the use of protecting groups during multi-step syntheses.

Introduction to Catechol Protecting Groups

An ideal catechol protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleaved under mild and specific conditions without affecting other functional groups in the molecule. This concept of selective removal is known as orthogonality, which is crucial in complex syntheses. Common strategies for catechol protection involve the formation of cyclic acetals or ethers.

This guide focuses on comparing the performance of the 2,2-difluoro-1,3-benzodioxole (difluoromethylenedioxy) group, derived from this compound, with other widely used catechol protecting groups:

  • Methylenedioxy Group: A classic and simple protecting group.

  • Acetonide Group: Readily formed from acetone or its derivatives.

  • Silyl Ethers: Versatile groups with tunable stability based on the substituents on the silicon atom.

Performance Comparison of Catechol Protecting Groups

The selection of a suitable protecting group is highly dependent on the specific requirements of the synthetic route, including the planned reaction conditions and the presence of other functional groups. The following table summarizes the key characteristics and performance of the compared protecting groups based on available data.

Protecting GroupStructureIntroduction Reagents & ConditionsStabilityCleavage Conditions & Typical YieldsKey Features & Considerations
2,2-Difluoro-1,3-benzodioxole This compound or its activated derivatives with the catechol.Generally stable to a range of synthetic conditions. The electron-withdrawing fluorine atoms can enhance stability compared to the simple methylenedioxy group.Specific cleavage data is not widely available in comparative studies. Deprotection of the related 2,2-diphenyl-1,3-benzodioxole is achieved with trifluoroacetic acid (TFA)[1].The fluorine atoms can modulate the electronic properties of the protected molecule, which may be advantageous in certain applications. The carboxylic acid functionality allows for its incorporation into larger molecules via amide or ester linkages.
Methylenedioxy Dihalomethane (e.g., CH₂Br₂) and a base (e.g., Cs₂CO₃, K₂CO₃).Stable to many non-acidic reagents.Strong acidic conditions (e.g., BBr₃, AlCl₃). Yields can be variable depending on the substrate.A simple and cost-effective protecting group. Cleavage often requires harsh conditions that may not be compatible with sensitive functional groups.
Acetonide Acetone or 2,2-dimethoxypropane with an acid catalyst (e.g., p-TsOH).Stable to basic and neutral conditions. Labile to acidic conditions.Mild acidic conditions (e.g., aqueous HCl, acetic acid). High yields are typically achieved.Easy to introduce and remove under mild acidic conditions. Its acid lability can be a limitation in syntheses requiring acidic steps.
Silyl Ethers (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole, Et₃N).Stability is tunable based on the steric bulk of the silyl group (TMS < TES < TBDMS < TIPS). Generally stable to a wide range of non-acidic and non-fluoride conditions.Fluoride sources (e.g., TBAF) or acidic conditions. Cleavage is generally high yielding and selective.Orthogonal to many other protecting groups. The ability to tune stability by changing the silyl group provides significant synthetic flexibility.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of catechols.

General Procedure for Acetonide Protection of a Catechol
  • Dissolution: Dissolve the catechol-containing substrate in a suitable solvent such as acetone or a mixture of acetone and an inert solvent like dichloromethane.

  • Addition of Reagents: Add 2,2-dimethoxypropane (1.5-2 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Procedure for Acetonide Deprotection
  • Dissolution: Dissolve the acetonide-protected catechol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water or methanol.

  • Addition of Acid: Add a mild acid, such as aqueous hydrochloric acid (e.g., 1 M HCl) or acetic acid.

  • Reaction: Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected catechol.

Visualization of Experimental Workflow and Signaling Pathway Relevance

Experimental Workflow: Catechol Protection and Deprotection

The following diagram illustrates a typical workflow for the protection of a catechol, a subsequent chemical transformation on the molecule (R-X), and the final deprotection step.

G cluster_protection Protection cluster_reaction Synthetic Step cluster_deprotection Deprotection Catechol Catechol (Substrate) Protected_Catechol Protected Catechol Catechol->Protected_Catechol Protection Reaction Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protected_Catechol Reaction_Step Reaction on other part of the molecule (R-X) Protected_Catechol->Reaction_Step Final_Product Deprotected Product Reaction_Step->Final_Product Deprotection Deprotection_Reagent Deprotection Reagent Deprotection_Reagent->Final_Product

Caption: A generalized workflow for utilizing a catechol protecting group in a multi-step synthesis.

Relevance in Signaling Pathways: Synthesis of Kinase Inhibitors

Catechol moieties are prevalent in many kinase inhibitors, where they often play a crucial role in binding to the ATP-binding site of the kinase. The synthesis of these inhibitors frequently requires the temporary protection of the catechol group to avoid unwanted side reactions. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway MAPK Signaling Pathway Protected_Catechol Protected Catechol Precursor Synthesis_Steps Multi-step Synthesis Protected_Catechol->Synthesis_Steps Protected_Inhibitor Protected Kinase Inhibitor Synthesis_Steps->Protected_Inhibitor Deprotection Deprotection Protected_Inhibitor->Deprotection Kinase_Inhibitor Active Kinase Inhibitor (with Catechol) Deprotection->Kinase_Inhibitor MAPK MAPK Kinase_Inhibitor->MAPK Inhibition MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Cellular_Response Cellular Response (e.g., Proliferation) MAPK->Cellular_Response

Caption: Synthesis of a catechol-containing kinase inhibitor and its role in modulating the MAPK signaling pathway.

Conclusion

The choice of a catechol protecting group is a critical decision in the design of a synthetic strategy. While classic protecting groups like methylenedioxy and acetonides offer simplicity, they come with limitations in terms of harsh cleavage conditions or acid lability. Silyl ethers provide greater flexibility due to their tunable stability.

The 2,2-difluoro-1,3-benzodioxole protecting group, derived from this compound, presents an interesting alternative. The presence of fluorine atoms is known to enhance metabolic stability and modulate the electronic properties of molecules, which can be a significant advantage in drug discovery and development. However, the current literature lacks extensive comparative data on its performance against other protecting groups. Further experimental studies are needed to fully elucidate its stability profile and the optimal conditions for its cleavage in various synthetic contexts. For researchers working on the synthesis of complex molecules, particularly in the field of medicinal chemistry, a careful evaluation of the stability and orthogonality of the chosen catechol protecting group is paramount for the success of their synthetic endeavors.

References

A Researcher's Guide to Bioisosteric Replacements for the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The carboxylic acid moiety, a common functional group in many pharmaceuticals, often presents a double-edged sword. While its acidic nature can be crucial for target engagement, it can also lead to poor metabolic stability, limited membrane permeability, and potential toxicity. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, offers a powerful strategy to mitigate these drawbacks while retaining or even enhancing biological activity.

This guide provides a comprehensive comparison of common bioisosteric replacements for the carboxylic acid group, with a focus on their impact on the pharmacological profile of angiotensin II type 1 (AT1) receptor antagonists. Experimental data, detailed protocols, and visual representations of relevant biological pathways are presented to aid in the rational design of next-generation therapeutics.

Performance Comparison of Carboxylic Acid Bioisosteres

The choice of a suitable bioisostere is highly context-dependent, relying on the specific drug target and the desired physicochemical properties. Below is a summary of quantitative data for various bioisosteres compared to their parent carboxylic acids, primarily focusing on their activity at the AT1 receptor, a key target in the management of hypertension.

Compound/BioisostereTargetAssay TypeIC50 / Ki (nM)pKalogD @ pH 7.4Permeability (Pe) (10⁻⁶ cm/s)Reference
EXP-3174 (Carboxylic Acid) AT1 ReceptorRadioligand Binding (Ki)0.57 - 0.67 ~4.0-0.68Low[1]
Losartan (Tetrazole) AT1 ReceptorRadioligand Binding (Ki)1.5 - 16.4 ~4.90.21Moderate[2][3][4]
Telmisartan (Carboxylic Acid) AT1 ReceptorInhibition (IC50)5.7---[5][6]
Telmisartan Analog (Tetrazolone) AT1 ReceptorInhibition (IC50)1.7 ~6.1Lower than TelmisartanHigher than Telmisartan[5][6]
Acyl Sulfonamide Analog HCV NS3 ProteaseInhibition50-fold more potent than COOH ~5.2--[2][7]
Hydroxypyrazole Analog Aldose Reductase (ALR2)Inhibition (IC50)0.043 - 0.078 µM Higher than COOH-Higher than COOH[5]

Key Observations:

  • Tetrazoles , like in the case of Losartan, can offer a good balance of acidity and improved lipophilicity compared to the corresponding carboxylic acid, often leading to better oral bioavailability.[2] However, the increased lipophilicity of tetrazoles does not always directly translate to enhanced membrane permeability.[2]

  • Tetrazolones have emerged as promising carboxylic acid bioisosteres, with some analogs demonstrating significantly higher potency and improved pharmacokinetic profiles compared to their carboxylic acid or tetrazole counterparts.[5][6]

  • Acyl sulfonamides can dramatically increase potency, as seen with HCV NS3 protease inhibitors, by forming additional hydrogen bond interactions.[2] They generally have a pKa closer to that of carboxylic acids than simple sulfonamides.[7]

  • Hydroxypyrazoles represent another class of heterocyclic bioisosteres that can lead to potent compounds with enhanced membrane permeability due to their higher pKa values.[5]

Experimental Protocols

To ensure the reproducibility and accuracy of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to characterize and compare carboxylic acid bioisosteres.

AT1 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from rat liver or a recombinant cell line).

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test compounds (e.g., carboxylic acid analog, tetrazole bioisostere) at a range of concentrations.

  • Non-specific binding control: 10 µM Losartan.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the test compound dilutions.

  • Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane suspension to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating gastrointestinal absorption or blood-brain barrier penetration.

Materials:

  • 96-well filter plate (donor plate) with a PVDF membrane.

  • 96-well acceptor plate.

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • UV-Vis plate reader or LC-MS for quantification.

Procedure:

  • Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 150 µL of the test compound solution in PBS (typically with a final DMSO concentration of <1%) to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the compound concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Determination of pKa and logD

These physicochemical parameters are crucial for understanding the ionization state and lipophilicity of a compound at physiological pH.

pKa Determination (UV-Metric Titration):

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

  • Dissolve the test compound in each buffer to a fixed concentration.

  • Measure the UV-Vis absorbance spectrum of each solution in a 96-well plate.

  • Plot the absorbance at a specific wavelength (where the ionized and neutral species have different absorbances) against the pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

logD Determination (Shake-Flask Method):

  • Prepare a buffered aqueous solution at the desired pH (e.g., 7.4) and a water-immiscible organic solvent (e.g., n-octanol). Pre-saturate each phase with the other.

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the organic solvent.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate logD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in understanding the rationale behind bioisosteric replacement.

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Physiological Response (Vasoconstriction, etc.) Ca2->Response PKC->Response Experimental_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis & Comparison COOH_analog Carboxylic Acid Analog pKa pKa Determination COOH_analog->pKa logD logD Determination COOH_analog->logD Permeability PAMPA COOH_analog->Permeability Binding_Assay AT1 Receptor Binding Assay COOH_analog->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) COOH_analog->Functional_Assay Bioisostere_analog Bioisostere Analog Bioisostere_analog->pKa Bioisostere_analog->logD Bioisostere_analog->Permeability Bioisostere_analog->Binding_Assay Bioisostere_analog->Functional_Assay Data_Analysis Compare IC50/Ki, pKa, logD, Pe pKa->Data_Analysis logD->Data_Analysis Permeability->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key fluorinated intermediate in the synthesis of various pharmaceutical compounds. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their performance characteristics, with supporting data and detailed experimental protocols to inform method selection and implementation.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended application of the data. For this compound, a non-volatile, fluorinated aromatic carboxylic acid, HPLC, GC-MS (with derivatization), and ¹⁹F NMR are all viable and complementary techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for carboxylic acids.[1] Reversed-phase HPLC is the most common modality, separating compounds based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic efficiency and provides structural information through mass spectrometry. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form, typically through silylation or esterification.[2][3]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that is particularly advantageous for the analysis of fluorinated compounds.[4] The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with a wide chemical shift range, often leads to simplified spectra with minimal signal overlap, allowing for straightforward identification and quantification of fluorine-containing impurities.[4]

The following table summarizes the key performance characteristics of these techniques for the analysis of compounds similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Nuclear spin transitions in a magnetic field.
Derivatization Not typically required.Mandatory for carboxylic acids (e.g., silylation).Not required.
Limit of Detection (LOD) ng/mL to µg/mL range.pg/mL to ng/mL range.mg/mL range.
Limit of Quantitation (LOQ) ng/mL to µg/mL range.pg/mL to ng/mL range.mg/mL range.
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105% (derivatization can affect recovery)99-101%
Precision (% RSD) < 2%< 5%< 1%
Throughput HighModerate (derivatization adds time)High (for purity screen)
Information Obtained Purity (area %), retention time.Purity (area %), retention time, mass spectrum (structural information).Purity (integral ratio), chemical shift (structural information), coupling constants.

Experimental Protocols

The following sections provide detailed experimental protocols for the purity assessment of this compound using HPLC, GC-MS, and ¹⁹F NMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • This compound standard and sample

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample or standard into a vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[3]

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: m/z 50-500

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Purity Assessment: Analyze the chromatogram for the presence of impurities. The purity can be estimated based on the peak area percentage of the derivatized analyte.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a chemical shift that does not overlap with the analyte or expected impurities).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Ensure the sample and internal standard are fully dissolved.

  • NMR Acquisition Parameters:

    • Observe nucleus: ¹⁹F

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay (d1): 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest relaxing nucleus of interest, typically 5-10 seconds for quantitative ¹⁹F NMR to ensure full relaxation).[4]

    • Number of scans: 16 or higher for good signal-to-noise.

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualized Workflows

To further clarify the experimental processes and their interrelation, the following diagrams are provided.

cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr ¹⁹F NMR Analysis hplc_prep Sample & Standard Preparation hplc_analysis Chromatographic Separation hplc_prep->hplc_analysis hplc_detection UV Detection hplc_analysis->hplc_detection hplc_data Data Analysis (Area % Purity) hplc_detection->hplc_data gcms_prep Sample & Standard Preparation gcms_deriv Silylation Derivatization gcms_prep->gcms_deriv gcms_analysis GC Separation gcms_deriv->gcms_analysis gcms_detection Mass Spectrometry Detection gcms_analysis->gcms_detection gcms_data Data Analysis (Purity & Impurity ID) gcms_detection->gcms_data nmr_prep Sample & Internal Std Preparation nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing nmr_acq->nmr_proc nmr_data Purity Calculation (Integral Ratio) nmr_proc->nmr_data

Caption: Experimental workflows for HPLC, GC-MS, and ¹⁹F NMR purity assessment.

start Purity Assessment of This compound hplc HPLC (Quantitative Purity) start->hplc gcms GC-MS (Impurity Identification) start->gcms nmr ¹⁹F NMR (Structural Confirmation & Absolute Purity) start->nmr decision Comprehensive Purity Profile hplc->decision gcms->decision nmr->decision

Caption: Logical relationship of analytical techniques for comprehensive purity profiling.

References

A Researcher's Guide to Interpreting Certificates of Analysis for 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of starting materials. This guide provides a comprehensive comparison of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key building block in medicinal chemistry, with its positional isomer and a simpler, non-fluorinated analog. By understanding the data presented in a CoA and the analytical techniques used to generate it, researchers can ensure the integrity of their experiments and the quality of their results.

Comparison of Key Quality Attributes

The following tables summarize the typical specifications found on a Certificate of Analysis for this compound and two common alternatives: its positional isomer, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, and the fundamental aromatic carboxylic acid, Benzoic Acid.

Table 1: Comparison of Typical Specifications

ParameterThis compound2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidBenzoic Acid
Appearance White to pale cream crystals or powderWhite to pale brown or pale grey crystals or powderWhite crystalline powder or granules
Assay (Purity) ≥96.0% (by Titration), ≥96.0% (by GC)[1]≥97.0% (by Titration)[2]99.5 - 100.5%
Melting Point 198.0-208.0 °C[1]151.5-157.5 °C[2]121 - 123 °C
Molecular Formula C₈H₄F₂O₄[1]C₈H₄F₂O₄[2]C₇H₆O₂
Molecular Weight 202.11 g/mol [1]202.11 g/mol 122.12 g/mol
Water Content No data availableNo data available≤ 0.7%
Residue on Ignition No data availableNo data available≤ 0.05%
Heavy Metals No data availableNo data available≤ 10 ppm

Note: The specifications for the fluorinated compounds are based on supplier data, as publicly available, lot-specific CoAs are limited. The specifications for Benzoic Acid are taken from a representative Certificate of Analysis.

Experimental Protocols

The data presented in a Certificate of Analysis is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments used to assess the quality of these carboxylic acids.

Purity Determination by Acid-Base Titration

This method determines the amount of acidic substance in the sample, providing a measure of its overall purity.

  • Principle: A known weight of the carboxylic acid is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a phenolphthalein endpoint. The amount of base required to neutralize the acid is used to calculate the purity of the sample.

  • Apparatus: Analytical balance, burette, volumetric flask, Erlenmeyer flask, magnetic stirrer.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide solution.

    • Phenolphthalein indicator solution.

    • High-purity water, recently boiled to remove dissolved CO₂.

    • Ethanol (or other suitable solvent for dissolving the acid).

  • Procedure:

    • Accurately weigh approximately 200 mg of the carboxylic acid sample into an Erlenmeyer flask.

    • Dissolve the sample in a suitable volume of ethanol (e.g., 50 mL).

    • Add 2-3 drops of phenolphthalein indicator to the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution from the burette until a faint, persistent pink color is observed.

    • Record the volume of NaOH solution used.

    • Calculate the purity of the carboxylic acid using the following formula:

      Where:

      • V = Volume of NaOH solution used (mL)

      • M = Molarity of the NaOH solution (mol/L)

      • MW = Molecular weight of the carboxylic acid ( g/mol )

      • W = Weight of the sample (g)

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile sample. For carboxylic acids, a derivatization step is often necessary to increase their volatility.

  • Principle: The carboxylic acid is chemically converted into a more volatile derivative (e.g., a silyl ester) which is then injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. A detector measures the amount of each component, and the purity is determined by the area percentage of the main peak.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column (e.g., DB-5), autosampler, data acquisition system.

  • Reagents:

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • Procedure (for Silylated GC):

    • Accurately weigh a small amount of the carboxylic acid sample (e.g., 1-5 mg) into a vial.

    • Add a known volume of the anhydrous solvent and the silylating agent.

    • Seal the vial and heat it at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • The purity is calculated based on the area of the peak corresponding to the silylated carboxylic acid relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Melting Point

The melting point is a characteristic physical property of a pure crystalline solid.

  • Principle: The temperature range over which a small sample of the solid melts is determined. A sharp melting point range close to the literature value is indicative of high purity.

  • Apparatus: Melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.

Application in Drug Synthesis: A Workflow Example

2,2-Difluoro-1,3-benzodioxole derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, a close structural analog of the title compound, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid, is a key building block for the cystic fibrosis drug, Lumacaftor.[3] The following diagram illustrates a simplified synthetic workflow.

G Simplified Synthesis of Lumacaftor cluster_0 Synthesis of Key Intermediate cluster_1 Amide Coupling A 1-(2,2-Difluoro-1,3-benzodioxol-5-yl) cyclopropane-1-carboxylic acid B Activation (e.g., with thionyl chloride) A->B + SOCl₂ C Acid Chloride Intermediate B->C E Coupling Reaction C->E D 3-(6-amino-3-methylpyridin-2-yl)benzoic acid D->E F Lumacaftor E->F

Caption: A simplified workflow for the synthesis of Lumacaftor.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the analysis of a carboxylic acid sample to determine its purity and confirm its identity.

G Analytical Workflow for Carboxylic Acid QC Sample Incoming Raw Material (Carboxylic Acid Sample) Visual Visual Inspection (Appearance, Color) Sample->Visual MP Melting Point Determination Sample->MP Titration_Prep Sample Preparation for Titration Sample->Titration_Prep GC_Prep Sample Preparation and Derivatization for GC Sample->GC_Prep CoA Certificate of Analysis Generation Visual->CoA MP->CoA Titration Acid-Base Titration Titration_Prep->Titration Titration->CoA GC Gas Chromatography (GC) Analysis GC_Prep->GC GC->CoA

Caption: A typical quality control workflow for carboxylic acids.

By carefully interpreting the data on a Certificate of Analysis and understanding the experimental methods used, researchers can confidently select and utilize high-quality reagents like this compound, ensuring the success and reproducibility of their research and development endeavors.

References

A Comparative Analysis of 2,2-Difluoro-1,3-benzodioxole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various 2,2-difluoro-1,3-benzodioxole derivatives, supported by experimental data from recent studies. The unique structural features of the 2,2-difluoro-1,3-benzodioxole moiety have garnered significant interest in medicinal chemistry, leading to the exploration of its derivatives in a range of biological assays. This report summarizes key quantitative data, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 2,2-difluoro-1,3-benzodioxole and related 1,3-benzodioxole derivatives across anticancer, antimicrobial, and enzyme inhibition assays.

Table 1: Anticancer Activity of Benzodioxole Derivatives
Compound IDDerivative ClassCell LineIC50 (µM)Reference
PFZ2 2,2-difluoro-1,3-benzodioxole conjugated arsenicalHeLa (Cervical Cancer)< 1[1]
MCF-7 (Breast Cancer)< 1[1]
A549 (Lung Cancer)< 1[1]
K562 (Leukemia)< 1[1]
MAZ2 1,3-benzodioxole conjugated arsenicalHeLa (Cervical Cancer)< 1[1]
MCF-7 (Breast Cancer)< 1[1]
A549 (Lung Cancer)< 1[1]
K562 (Leukemia)< 1[1]
Compound 6 Fluorinated Schiff base of a 1,3-benzodioxole derivativeA549 (Lung Cancer)0.64[2]
Compound 11a Naphthoquinone-Chalcone HybridMCF-7 (Breast Cancer)3.7[3]
Compound 12b Naphthoquinone-Chalcone HybridMCF-7 (Breast Cancer)3.1[3]
Compound 12f Naphthoquinone-Chalcone HybridA549 (Lung Cancer)4.5[3]
HepG2 (Liver Cancer)2.2[3]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Table 2: Antimicrobial Activity of Benzodioxole Derivatives
Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
OZE-I 1,3,4-Oxadiazole derivativeStaphylococcus aureus4 - 16[4]
OZE-II 1,3,4-Oxadiazole derivativeStaphylococcus aureus4 - 16[4]
OZE-III 1,3,4-Oxadiazole derivativeStaphylococcus aureus8 - 32[4]
Ebsulfur Benzisothiazol derivativeHelicobacter pylori0.39[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Enzyme Inhibition Activity of Benzodioxole Derivatives
Compound IDDerivative ClassEnzymeIC50 (µM)Reference
IIa Benzodioxole Carboxamideα-Amylase0.85[6]
IIc Benzodioxole Carboxamideα-Amylase0.68[6]
Ebselen Benzisoselenazol derivativeE. coli Thioredoxin Reductase0.52 (Ki)[5]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.

  • Reaction Mixture Preparation: A solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound for a specific time (e.g., 10 minutes at 37°C).

  • Substrate Addition: The enzymatic reaction is initiated by adding a starch solution.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes at 37°C).

  • Reaction Termination: The reaction is stopped by adding a colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNSA).

  • Color Development: The mixture is heated to develop the color, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathway: Inhibition of the Thioredoxin System

The thioredoxin (Trx) system plays a crucial role in maintaining cellular redox balance and is a key target for some anticancer agents. Inhibition of thioredoxin reductase (TrxR) disrupts this balance, leading to increased oxidative stress and apoptosis in cancer cells.[12][13]

Thioredoxin_Pathway NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red TrxR_red->TrxR_ox Trx_ox Trx (Oxidized) TrxR_red->Trx_ox e- ROS Increased ROS Trx_red Trx (Reduced) Trx_ox->Trx_red Trx_red->Trx_ox Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduction of Disulfide Bonds Apoptosis Apoptosis ROS->Apoptosis Inhibitor 2,2-Difluoro-1,3-benzodioxole Derivative Inhibitor->TrxR_red

Caption: Proposed mechanism of action for anticancer 2,2-difluoro-1,3-benzodioxole derivatives.

Experimental Workflow: Biological Evaluation of Novel Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,2-difluoro-1,3-benzodioxole derivatives.

Experimental_Workflow Start Synthesis of 2,2-Difluoro-1,3-benzodioxole Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Start->Purification InVitro In Vitro Biological Assays Purification->InVitro Anticancer Anticancer Assays (e.g., MTT Assay) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) InVitro->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., α-Amylase) InVitro->Enzyme Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data Enzyme->Data Lead Lead Compound Identification Data->Lead

Caption: A generalized workflow for the discovery of bioactive 2,2-difluoro-1,3-benzodioxole derivatives.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Synthesized Derivative Structures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement. Spectroscopic techniques are indispensable tools for researchers, scientists, and drug development professionals, providing a wealth of information at the molecular level. This guide offers a comparative overview of the principal spectroscopic methods used for confirming the structure of synthesized derivatives, supported by experimental data and detailed protocols.

Comparison of Key Spectroscopic Techniques

The selection of an appropriate analytical technique is paramount for efficient and accurate product confirmation. The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.

TechniquePrincipleInformation ProvidedSample AmountAnalysis TimeStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed 3D molecular structure, including connectivity (¹H-¹H, ¹H-¹³C correlations) and stereochemistry.[1][2][3]~5-25 mg for ¹H NMRMinutes to hoursProvides the most comprehensive structural information, often leading to unambiguous structure elucidation.[4]Lower sensitivity compared to Mass Spectrometry; requires higher sample concentrations.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).Identification of functional groups present in a molecule.[4][5][6][7]~1-10 mgMinutesRapid and simple method for identifying key chemical bonds and functional groups.[5]Does not provide a complete picture of the molecular structure; interpretation can be complex in the fingerprint region.[8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Molecular weight and molecular formula (with high resolution MS); structural information from fragmentation patterns.[9]Micrograms to nanogramsSeconds to minutesHigh sensitivity and specificity; excellent for determining molecular weight and formula.[9]Isomeric and stereoisomeric compounds can be difficult to distinguish without tandem MS or coupling with chromatography.
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet and visible light, which causes electronic transitions.Information about conjugated π-systems within the molecule.[10][11][12]Micrograms to milligramsMinutesSimple, rapid, and quantitative for conjugated systems; useful for monitoring reactions.Provides limited structural information, primarily for compounds with chromophores.[13]

Alternative and Complementary Techniques

While spectroscopic methods are powerful, other techniques provide crucial information that can complement or, in some cases, be the definitive method for structure confirmation.

TechniquePrincipleInformation ProvidedStrengthsLimitations
X-Ray Crystallography Diffraction of X-rays by a single crystal of the compound.Absolute 3D molecular structure, including stereochemistry and crystal packing.[14][15]Provides the definitive, unambiguous structure of a molecule in the solid state.[14][15]Requires a suitable single crystal, which can be challenging to grow.
Elemental Analysis Combustion of the compound to determine the percentage composition of elements (C, H, N, S, etc.).Empirical formula of the compound.[1][4][7]Provides the fundamental elemental ratios, which is a crucial piece of evidence for a new compound.[4]Does not provide information about the arrangement of atoms or isomerism.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the synthesized derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay to ensure quantitative integration.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicity of signals to deduce the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized derivative.

Methodology:

  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., acetone, methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]

  • Sample Preparation (Liquid Samples):

    • Place a drop of the neat liquid between two salt plates to create a thin film.

  • Data Acquisition:

    • Place the sample holder in the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or the salt plates).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the frequencies of these bands (in cm⁻¹) to specific functional groups using a correlation table. Pay close attention to the functional group region (4000-1500 cm⁻¹) for key absorptions like O-H, N-H, and C=O stretches.[8][17]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized derivative.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for many organic molecules.

    • Calibrate the mass analyzer using a known standard to ensure accurate mass measurement.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS, GC-MS).

    • Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.

    • If desired, perform tandem mass spectrometry (MS/MS) by selecting a specific ion (e.g., the molecular ion) and inducing fragmentation to obtain structural information.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion to help confirm the elemental composition.

    • Interpret the fragmentation pattern to deduce the structure of different parts of the molecule.[13][18] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions and identify the presence of conjugated systems.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup:

    • Use a matched pair of cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).[10]

    • The position and intensity (molar absorptivity, ε) of the λmax can provide information about the extent of conjugation and the presence of specific chromophores.[11][12]

Data Presentation

Quantitative data from spectroscopic analyses should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example ¹H NMR Data for a Synthesized Derivative
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85d2H8.2Aromatic H
7.23d2H8.2Aromatic H
4.15q2H7.1-O-CH₂-CH₃
2.40s3H-Ar-CH₃
1.25t3H7.1-O-CH₂-CH₃
Table 2: Example IR Data for a Synthesized Derivative
Wavenumber (cm⁻¹)IntensityShapeFunctional Group Assignment
3350StrongBroadO-H (Alcohol)
3050MediumSharpC-H (Aromatic)
2980MediumSharpC-H (Aliphatic)
1710StrongSharpC=O (Ketone)
1605, 1495MediumSharpC=C (Aromatic)
1210StrongSharpC-O (Alcohol)
Table 3: Example Mass Spectrometry Data for a Synthesized Derivative
m/zRelative Intensity (%)Assignment
150.0785100[M]⁺ (Molecular Ion)
135.054985[M - CH₃]⁺
107.049145[M - COCH₃]⁺
77.039030[C₆H₅]⁺
Table 4: Example UV-Vis Data for a Synthesized Derivative
Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol25415,000
Hexane25214,500

Visualization of Experimental Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflow of spectroscopic analysis and the logical connections between different techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Derivative Synthesized Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Derivative->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS/HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

Experimental workflow for spectroscopic analysis.

logical_relationship cluster_primary Primary Structural Information cluster_secondary Supporting Evidence cluster_absolute Absolute Confirmation Start Proposed Structure NMR NMR (Connectivity & Stereochemistry) Start->NMR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS IR IR (Functional Groups) Start->IR UV_Vis UV-Vis (Conjugated Systems) Start->UV_Vis Elemental_Analysis Elemental Analysis (Empirical Formula) Start->Elemental_Analysis X_Ray X-Ray Crystallography (Definitive 3D Structure) NMR->X_Ray Corroborates Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Primary Confirmation MS->X_Ray Corroborates MS->Confirmed_Structure Primary Confirmation IR->NMR Supports UV_Vis->NMR Supports Elemental_Analysis->MS Supports Confirmed_Structure->X_Ray Absolute Confirmation

Logical relationships in structure confirmation.

References

A Comparative Guide to Alternative Fluorinating Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the selection of an appropriate fluorinating agent a critical decision in synthetic design. This guide provides an objective comparison of the efficacy of various alternative fluorinating agents, supported by experimental data, to aid researchers in navigating this complex chemical space.

Electrophilic vs. Nucleophilic Fluorination: A Fundamental Choice

The introduction of fluorine can be broadly categorized into two main approaches: electrophilic and nucleophilic fluorination.[1] Electrophilic fluorination involves the transfer of an electrophilic fluorine equivalent ("F+") to a nucleophilic substrate, such as an enolate, enamine, or aromatic ring.[1] Conversely, nucleophilic fluorination utilizes a nucleophilic fluoride source ("F-") to displace a leaving group via mechanisms like SN2 substitution.[1] The choice between these strategies is dictated by the substrate, desired regioselectivity, and functional group tolerance.

Comparison of Common Electrophilic Fluorinating Agents

Electrophilic N-F reagents are widely used due to their relative stability, ease of handling, and broad applicability.[2][3] A quantitative reactivity scale for several common N-F reagents has been established through kinetic studies, providing a valuable framework for comparison.[4][5]

ReagentAbbreviationKey CharacteristicsTypical Substrates
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Stable, versatile, and commercially available solid.[2] Effective under mild conditions.[3]Ketones, esters, amides, aromatic rings.[1][2]
N-FluorobenzenesulfonimideNFSICrystalline solid, highly selective and stable.[1]Enols, enamines, aromatic compounds, organometallic species.[1]
N-Fluoropyridinium salts(e.g., Umemoto reagent)Highly selective and stable.[1] Reactivity can be tuned by modifying the pyridine ring.[6]Wide range of nucleophiles.[6]
Synfluor™High fluorine content, powerful fluorinating agent.[6] Moisture sensitive.[4]Various nucleophiles.[6]

Experimental Data: Enantioselective Fluorination of β-Diketones

An efficient organocatalytic method for the enantioselective electrophilic fluorination of α-substituted β-diketones using Selectfluor has been demonstrated. The reaction proceeds with high yields and excellent enantioselectivities under mild conditions.[3]

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
α-substituted β-diketone (10)β,β-diaryl serine catalyst A (10 mol%)up to 99up to 94
Reaction Conditions: Selectfluor (2.0 equiv), MeCN, 40 °C, 24 h.[3]

Comparison of Common Nucleophilic Fluorinating Agents

Nucleophilic fluorinating agents are essential for reactions such as deoxofluorination, where a hydroxyl or carbonyl group is replaced by fluorine.

ReagentAbbreviationKey CharacteristicsTypical Substrates
Diethylaminosulfur trifluorideDASTEffective for deoxofluorination but can be volatile and potentially toxic.[1]Alcohols, aldehydes, ketones.[7]
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor™More thermally stable than DAST.[8]Alcohols, aldehydes, ketones, carboxylic acids.[8]
Pyridine-HFOlah's ReagentImproved safety and reactivity compared to HF alone.[1]Alkenes (hydrofluorination).[8]
AlkylFluorReadily prepared, stable to air and water, high-yielding for deoxyfluorination.[8]Primary and secondary alcohols.[3][8]
PyFluorInexpensive, thermally stable, shows minor formation of elimination byproducts.[8]Broad range of alcohols.[8]

Experimental Data: Deoxyfluorination of Alcohols with AlkylFluor

AlkylFluor has shown improved performance in the deoxyfluorination of secondary and sterically congested alcohols compared to other reagents.[3]

SubstrateReagentBase/ActivatorYield (%)
Primary or Secondary Alcohol (61)AlkylFluor (62, 1.0 equiv)KF or CsFHigh
Reaction Conditions: 1,4-dioxane or toluene, 80 °C.[3]

Experimental Protocols

General Procedure for Electrophilic Fluorination of α-Substituted β-Diketones: [3]

To a solution of the α-substituted β-diketone (1.0 equiv) in acetonitrile (MeCN) is added the β,β-diaryl serine catalyst (0.1 equiv). The mixture is stirred at the specified temperature before the addition of Selectfluor (2.0 equiv). The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard chromatographic techniques.

General Procedure for Deoxyfluorination of Alcohols using AlkylFluor: [3]

A mixture of the alcohol (1.0 equiv), AlkylFluor (1.0 equiv), and potassium fluoride (KF) or cesium fluoride (CsF) as a base/activator in 1,4-dioxane or toluene is heated to 80 °C. For challenging substrates, preheating AlkylFluor may be necessary. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up, and the fluorinated product is purified by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

Electrophilic_Fluorination_Workflow Substrate α-Substituted β-Diketone Reaction Reaction Vessel Substrate->Reaction Catalyst β,β-Diaryl Serine Catalyst Catalyst->Reaction Selectfluor Selectfluor Selectfluor->Reaction Solvent Acetonitrile (MeCN) 40 °C Solvent->Reaction Quench Quenching Step Reaction->Quench Purification Chromatography Quench->Purification Product α-Fluorinated β-Diketone Purification->Product

Caption: Workflow for enantioselective electrophilic fluorination.

Nucleophilic_Deoxyfluorination sub Substrate Alcohol (R-OH) intermediate Intermediate Alkoxysulfur difluoride sub->intermediate Reaction with Fluorinating Agent reagent Fluorinating Agent e.g., DAST, Deoxo-Fluor product Product Alkyl Fluoride (R-F) intermediate->product SN2 Attack by Fluoride

Caption: Generalized mechanism of deoxofluorination.

Reagent_Selection_Logic start Choose Fluorination Strategy electrophilic Electrophilic Fluorination start->electrophilic Substrate is Nucleophilic nucleophilic Nucleophilic Fluorination start->nucleophilic Substrate has Leaving Group selectfluor Selectfluor electrophilic->selectfluor Mild Conditions Versatile nfsi NFSI electrophilic->nfsi High Selectivity dast DAST nucleophilic->dast Deoxofluorination deoxofluor Deoxo-Fluor nucleophilic->deoxofluor Improved Thermal Stability

Caption: Decision tree for selecting a fluorinating agent.

References

A Researcher's Guide to Cross-Validation of Experimental Results with Literature Data in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the rigorous validation of experimental findings is paramount. Cross-validation against existing literature data serves as a critical checkpoint, ensuring the reliability and reproducibility of your results. This guide provides a framework for objectively comparing your product's performance with established alternatives, supported by experimental data and clear visualizations.

Data Presentation: A Comparative Analysis

Clear and concise presentation of quantitative data is essential for direct comparison. Tables are an effective tool for summarizing key metrics, such as the half-maximal inhibitory concentration (IC50), against values reported in the scientific literature. When comparing IC50 values, it is crucial to consider that variations can arise from different assay conditions.[1][2][3] Therefore, it is best practice to consult the original publications to ensure that experimental parameters are comparable.[1] For robust statistical analysis, it is recommended to use the pIC50 (-log10 IC50) values, as this transformation tends to normalize the data distribution.[4]

Table 1: Comparative Analysis of Compound XYZ IC50 Values Against Literature Data

TargetCompound XYZ Experimental IC50 (nM)Literature IC50 (nM)Fold DifferenceReference
Kinase A15121.25[Reference 1]
Kinase B451500.3[Reference 2]
Kinase C851.6[Reference 3]
Kinase D120951.26[Reference 4]

Note: The fold difference is calculated as Experimental IC50 / Literature IC50. A value close to 1 suggests good agreement. It's important to note that direct comparison of IC50 values can be a source of significant noise if assay conditions are not aligned.[1][2]

Experimental Protocols

Providing detailed methodologies is crucial for the reproducibility and validation of your findings. Below is a standard protocol for Western Blot analysis, a fundamental technique for quantifying protein expression levels in response to a novel compound.[5]

Protocol: Western Blot Analysis of Protein Expression

1. Sample Preparation and Cell Lysis:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line for an oncology drug) to 70-80% confluency.[5] Treat the cells with the desired concentrations of your test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS). Lyse the cells by adding 1X SDS sample buffer and scraping them from the plate.[6] To ensure complete lysis and reduce viscosity from DNA, sonicate the sample for 10-15 seconds.[6]

2. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions.[5]

3. Gel Electrophoresis:

  • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[6]

  • Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]

  • Confirm successful transfer by staining the membrane with Ponceau S.[7]

5. Immunoblotting and Detection:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dried milk or Bovine Serum Albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation: Wash the membrane extensively with wash buffer (e.g., TBST).[7] Then, incubate with an appropriate enzyme-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[5]

6. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).[5]

  • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[5]

  • Express the results as a fold change relative to the vehicle control.[5]

Visualizing Complex Biological and Experimental Processes

Diagrams are powerful tools for illustrating complex signaling pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to provide clear, logical representations.

MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[8] Its hyperactivation is a key driver in many cancers, making it a prominent target for drug development.[9][10]

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Drug MEK Inhibitor (e.g., Compound XYZ) Drug->MEK

MAPK/ERK signaling pathway with a point of drug intervention.
Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of experimental results against literature data, a crucial process for robust drug discovery.[11][12][13]

Cross_Validation_Workflow cluster_exp Experimental Arm cluster_lit Literature Arm exp_design Experimental Design (e.g., In Vitro Assay) data_acq Data Acquisition (e.g., IC50 Measurement) exp_design->data_acq data_an Data Analysis (Statistical Validation) data_acq->data_an compare Comparative Analysis data_an->compare lit_search Comprehensive Literature Search data_ext Data Extraction (e.g., Published IC50s) lit_search->data_ext protocol_comp Protocol Comparison (Assay Conditions) data_ext->protocol_comp protocol_comp->compare conclusion Conclusion & Interpretation compare->conclusion Consistent discrepancy Discrepancy Analysis compare->discrepancy Inconsistent

Workflow for cross-validating experimental data with literature.

References

The Difluoromethylenedioxy Group: A Comparative Guide to Its Impact on Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the difluoromethylenedioxy group (-OCF₂O-) presents a compelling option for fine-tuning the pharmacokinetic and physicochemical properties of lead compounds. This guide provides a comparative analysis of the difluoromethylenedioxy group against its common bioisosteres, the methylenedioxy and dimethoxy groups, with a focus on experimental data and established protocols.

The difluoromethylenedioxy group's unique electronic properties, stemming from the strong electron-withdrawing nature of the fluorine atoms, significantly influence a molecule's lipophilicity, metabolic stability, acidity, and cell permeability. Understanding these effects is crucial for rational drug design and the optimization of drug candidates.

Comparative Analysis of Molecular Properties

The introduction of a difluoromethylenedioxy group can profoundly alter a molecule's characteristics. Below is a summary of its impact on key drug-like properties compared to the methylenedioxy and 1,2-dimethoxy functionalities.

Molecular Property1,2-Dimethoxy GroupMethylenedioxy GroupDifluoromethylenedioxy GroupAnticipated Impact of -OCF₂O-
Lipophilicity (cLogP) ~2.1 (for 1,2-dimethoxybenzene)~1.5 (for 1,3-benzodioxole)2.96 - 3.32 (for 2,2-difluoro-1,3-benzodioxole)[1][2]Increases Lipophilicity: The fluorine atoms significantly increase the lipophilicity compared to both the methylenedioxy and dimethoxy analogs.
Metabolic Stability Prone to O-demethylationCan be metabolized by CYP450 enzymes, potentially forming reactive intermediates.Generally more resistant to oxidative metabolism due to the strong C-F bonds.[3]Enhances Metabolic Stability: The electron-withdrawing fluorine atoms shield the molecule from enzymatic attack, particularly by cytochrome P450 enzymes.
Acidity (pKa of adjacent proton) N/AN/AThe acidity of neighboring protons can be influenced by the inductive effect of the -OCF₂O- group.Modulates Acidity/Basicity: The strong electron-withdrawing nature of the group can lower the pKa of nearby acidic protons or basic centers.
Permeability Dependent on overall molecular properties.Dependent on overall molecular properties.Higher lipophilicity may lead to increased passive diffusion across cell membranes.Potentially Increases Permeability: The increased lipophilicity is a key driver for enhanced membrane permeability, although this can be context-dependent.

Note: The cLogP values are for the parent aromatic structures and serve as a general comparison. The actual impact on a drug molecule will be context-dependent.

Experimental Protocols

Accurate assessment of these molecular properties is essential for understanding the potential of a drug candidate. Below are detailed methodologies for key in vitro experiments.

Lipophilicity (LogP) Determination: Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).

  • Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.

  • Compound Dissolution: Dissolve a precise amount of the test compound in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assessment: Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Reagent Preparation: Prepare liver microsomes (human or other species), a NADPH-regenerating system (to provide the necessary cofactor for CYP450 enzymes), and a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, the test compound at a specific concentration (e.g., 1 µM), and the phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

  • Sample Preparation: Dissolve the test compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO, to a known concentration.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting the passive diffusion of a compound across a biological membrane.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The assay is performed in a 96-well plate format with a donor plate and an acceptor plate. The acceptor plate is filled with a buffer solution.

  • Compound Addition: The test compound is dissolved in a buffer and added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in assessing molecular properties and to illustrate the potential mechanism of action for a drug containing a related fluorinated group, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Property Assessment cluster_2 Data Analysis & Comparison cluster_3 Lead Optimization Synthesis Synthesis of Analogs (Dimethoxy, Methylenedioxy, Difluoromethylenedioxy) QC Quality Control (NMR, MS, Purity) Synthesis->QC LogP LogP Determination (Shake-Flask/HPLC) QC->LogP MetStab Metabolic Stability (Microsomal Assay) QC->MetStab pKa pKa Measurement (Potentiometric Titration) QC->pKa Permeability Permeability Assay (PAMPA) QC->Permeability Data Data Compilation & Comparison Tables LogP->Data MetStab->Data pKa->Data Permeability->Data SAR Structure-Activity Relationship Analysis Data->SAR Decision Decision Making: Advance or Redesign SAR->Decision

Caption: Experimental workflow for assessing the impact of the difluoromethylenedioxy group.

Roflumilast Roflumilast (contains -OCF₂H group) PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response PKA->Inflammation Reduces ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Signaling pathway of Roflumilast, a PDE4 inhibitor with a difluoromethoxy group.

References

Safety Operating Guide

Proper Disposal of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid should be treated as a hazardous chemical waste. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility. This compound is classified as a skin, eye, and respiratory irritant.[1] Due to its halogenated nature, specific handling and disposal protocols are required to ensure the safety of laboratory personnel and to prevent environmental contamination.

Researchers and laboratory personnel must adhere to the following guidelines for the safe handling and disposal of this compound and its associated waste materials.

Immediate Safety and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the potential hazards.

Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable when handling this and similar halogenated aromatic compounds.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Minimizes the inhalation of harmful dust or vapors.

Waste Segregation and Storage

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Waste Container: Collect all waste containing this compound, including contaminated labware and rinsates, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Irritant," "Halogenated Organic Acid").

  • Segregation: This waste must be segregated as a halogenated organic waste . Do not mix with non-halogenated organic waste, as this complicates the disposal process and increases costs. It is also crucial to keep it separate from incompatible materials such as strong oxidizing agents.

Disposal Procedure

The recommended method for the ultimate disposal of this compound is high-temperature incineration. This process effectively destroys the compound, minimizing its environmental impact.

Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for hazardous waste pickup and disposal according to institutional and regulatory requirements.

  • Ensure all waste containers are properly labeled and sealed before scheduling a pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and can lead to harmful contamination.

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, prevent further spread of the material using appropriate absorbent pads.

  • Wear the appropriate PPE , including respiratory protection, before attempting to clean up the spill.

  • Collect all contaminated materials in a designated hazardous waste container.

  • Decontaminate the area thoroughly.

  • Report the incident to your supervisor and EHS office.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, due to its classification as an irritant and its structural similarity to other fluorinated aromatic compounds, exposure should be kept as low as reasonably achievable. For general guidance on fluorides, OSHA has set a permissible exposure limit (PEL) of 2.5 mg/m³ as an 8-hour time-weighted average.[2]

Detailed Experimental Protocol: Laboratory-Scale Incineration (For Informational Purposes)

Note: This protocol is for informational purposes to illustrate the principles of incineration and should only be carried out by trained professionals in a facility equipped with a certified small-scale chemical incinerator. Unauthorized incineration is illegal and dangerous.

Objective: To thermally decompose this compound into less hazardous components.

Materials:

  • Small-scale laboratory incinerator with a primary and secondary combustion chamber, and an appropriate off-gas scrubbing system.

  • Combustible, solvent-miscible container (if required by the incinerator model).

  • Personal Protective Equipment (as detailed in the table above).

Procedure:

  • Preparation: Ensure the incinerator is fully operational and has passed all safety inspections. The off-gas treatment system (scrubber) must be charged with the appropriate neutralizing solution (e.g., sodium carbonate) to capture acidic gases like hydrogen fluoride that will be generated.

  • Waste Loading: Carefully place the container with the this compound waste into the primary combustion chamber of the incinerator.

  • Primary Combustion: Initiate the incineration cycle. The primary chamber should reach a temperature of at least 800°C. This initial phase will volatilize and partially combust the organic material.

  • Secondary Combustion: The volatile gases produced in the primary chamber are directed to a secondary chamber. The temperature in the secondary chamber must be maintained at a minimum of 1100°C for at least 2 seconds to ensure the complete destruction of halogenated organic compounds.[3]

  • Off-Gas Treatment: The hot gases from the secondary chamber are then passed through the scrubber system to neutralize acidic byproducts like hydrogen fluoride and remove any particulate matter before being released into the atmosphere.

  • Ash Removal: Once the incineration cycle is complete and the unit has cooled down, the remaining ash in the primary chamber must be collected and disposed of as hazardous waste, as it may contain non-combustible inorganic residues.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Path start Start: Handling of this compound sds Review Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) waste_gen Generate Waste (e.g., unused chemical, contaminated labware) ppe->waste_gen sds->ppe segregate Segregate as Halogenated Organic Waste waste_gen->segregate label_waste Label Container: 'Hazardous Waste' 'Halogenated Organic' segregate->label_waste contact_ehs Contact Environmental Health & Safety (EHS) label_waste->contact_ehs schedule_pickup Schedule Hazardous Waste Pickup contact_ehs->schedule_pickup incineration Professional Incineration (>1100°C) schedule_pickup->incineration end End: Safe & Compliant Disposal incineration->end

Caption: Decision workflow for the proper handling and disposal of this compound.

References

Personal protective equipment for handling 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Profile and Hazards

This compound is a solid substance that presents several hazards. It is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life[1]. The full toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to handling[1].

Hazard Classification Description
Acute Toxicity, Oral (Category 4)Harmful if swallowed[1][2].
Serious Eye Damage (Category 1)Causes severe eye damage[1][2].
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against dust particles and splashes, preventing serious eye damage[1].
Skin Protection - Gloves: Nitrile or neoprene gloves. Inspect for damage before each use. - Clothing: A chemically resistant lab coat or a full protective suit.Prevents skin contact. Use proper glove removal technique to avoid contamination[1].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P95 or higher) is recommended when handling large quantities, if dust or aerosols are generated, or in poorly ventilated areas.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation[1].

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Prepare and label all necessary equipment and a designated halogenated waste container.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers. Avoid creating dust.

  • In-Use:

    • Keep containers tightly closed when not in use.

    • Maintain a clean and organized workspace within the fume hood.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water.

    • Properly dispose of all contaminated materials.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination. This compound is classified as a halogenated organic compound.

  • Waste Segregation: Collect all waste containing this chemical, including contaminated PPE and rinsates, in a dedicated and clearly labeled "Halogenated Hazardous Waste" container[3]. Do not mix with non-halogenated waste.

  • Container Management: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area.

  • Disposal Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Spill Evacuate the area. Wear appropriate PPE. Gently sweep up the solid material, avoiding dust generation, and place it in the designated halogenated waste container. Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weighing and Transfer prep3->handling1 handling2 Chemical Reaction/Use handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 post1 Doff PPE cleanup3->post1 post2 Wash Hands post1->post2

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to post-handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Reactant of Route 2
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.